molecular formula C15H28BrNO6 B606374 Bromoacetamido-PEG3-C2-Boc CAS No. 1807537-33-2

Bromoacetamido-PEG3-C2-Boc

Número de catálogo: B606374
Número CAS: 1807537-33-2
Peso molecular: 398.29 g/mol
Clave InChI: QAQLZWBWKHLATI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Bromoacetamido-PEG3-t-Butyl Ester (CAS 1807537-33-2) is a heterobifunctional polyethylene glycol (PEG) linker of molecular weight 398.3 g/mol and molecular formula C15H28BrNO6 . This reagent is highly valuable in bioconjugation and materials science due to its two distinct, orthogonally reactive functional groups. One end of the molecule features a bromide (Br) group, which acts as an excellent leaving group for nucleophilic substitution reactions . This allows researchers to efficiently alkylate thiols or other nucleophiles to create stable thioether or other covalent linkages . The other end contains a t-butyl protected carboxyl group (t-butyl ester), which provides a stable, non-reactive handle that can be deprotected under acidic conditions to reveal a free carboxylic acid . This acid can then be activated and coupled with primary amines or other functional groups. The integrated triethylene glycol (PEG3) spacer significantly enhances the aqueous solubility of the molecule and any resulting conjugates, which is crucial for working with biological systems . The primary applications of this compound include the synthesis of Antibody-Drug Conjugates (ADCs) , its use as a building block for lipids in nanotechnology and drug delivery systems , and the PEGylation of peptides, proteins, and various other materials to improve their solubility, stability, and pharmacokinetic profiles while reducing immunogenicity . The product is offered with a high purity level (typically ≥95% ) and should be stored at -20°C to ensure long-term stability . For Research Use Only. Not for human or diagnostic use.

Propiedades

IUPAC Name

tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQLZWBWKHLATI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BrNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132439
Record name 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807537-33-2
Record name 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism and Application of Bromoacetamido-PEG3-C2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive overview of Bromoacetamido-PEG3-C2-Boc, a specialized linker designed for the construction of covalent PROTACs. While this linker is commercially available, this guide will focus on its general mechanism of action and provide exemplar protocols, as specific applications in peer-reviewed literature are not yet prevalent.

Core Concepts: The PROTAC and the Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. The polyethylene glycol (PEG) component of this compound enhances the solubility and cell permeability of the resulting PROTAC, which are crucial pharmacokinetic properties. The bromoacetamide group is a reactive "warhead" that can form a covalent bond with nucleophilic residues on the target protein, most notably cysteine. This covalent engagement can lead to improved potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.

Mechanism of Action: Covalent Targeting with this compound

The mechanism of action of a PROTAC utilizing the this compound linker can be conceptualized as a two-stage process:

  • Initial Binding and Covalent Modification: The PROTAC first binds to the target protein. The bromoacetamide moiety is an electrophilic group that is susceptible to nucleophilic attack by the thiol group of a cysteine residue on the protein surface. This results in the formation of a stable thioether bond, covalently linking the PROTAC to its target. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine, which is then used to conjugate the E3 ligase ligand.

  • Ternary Complex Formation and Protein Degradation: Once covalently attached to the target protein, the E3 ligase-recruiting ligand on the PROTAC engages an E3 ubiquitin ligase (e.g., Cereblon or VHL). This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (with Cysteine) Covalent_Complex Covalently-bound PROTAC-POI Complex POI->Covalent_Complex Covalent Bond Formation PROTAC This compound -based PROTAC PROTAC->Covalent_Complex E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Covalent_Complex->Ternary_Complex Ubiquitinated_POI Polyubiquitinated Target Protein Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: Covalent PROTAC mechanism of action.

Data Presentation: Properties of this compound

PropertyValueReference
Chemical Formula C15H28BrNO6Supplier Data
Molecular Weight 398.29 g/mol Supplier Data
CAS Number 1807537-33-2Supplier Data
Appearance Colorless to light yellow liquidSupplier Data
Solubility Soluble in DMSO, DMFGeneral Knowledge
Reactive Group BromoacetamideGeneral Knowledge
Target Residue Cysteine (primary), potentially othersGeneral Knowledge
Linker Type PEGylatedGeneral Knowledge

Experimental Protocols

The following are exemplar protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a Covalent PROTAC

This protocol outlines a general two-step synthesis for a covalent PROTAC.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Remove the solvent and TFA under reduced pressure.

  • The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling with an E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).

  • Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

  • Add the deprotected linker from Step 1 to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the final PROTAC product by flash chromatography or preparative HPLC.

Protocol 2: Evaluation of Covalent Modification by Mass Spectrometry
  • Incubate the purified target protein (10 µM) with the synthesized PROTAC (10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at 37°C for 1-4 hours.

  • Quench the reaction with an excess of a reducing agent like DTT (10 mM).

  • Analyze the intact protein by LC-MS to observe the mass shift corresponding to the covalent adduction of the PROTAC.

  • For peptide-level confirmation, denature, reduce, and alkylate the protein sample, followed by digestion with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue modified by the PROTAC.

Protocol 3: Assessment of Protein Degradation by Western Blot
  • Plate cells (e.g., a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis and Evaluation

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation start This compound deprotection Boc Deprotection (TFA) start->deprotection coupling Amide Coupling (E3 Ligand, HATU, DIPEA) deprotection->coupling purification Purification (HPLC) coupling->purification final_protac Final Covalent PROTAC purification->final_protac ms_eval Covalent Modification (Mass Spectrometry) final_protac->ms_eval cell_treatment Cell Treatment (Dose-Response) final_protac->cell_treatment western_blot Protein Degradation (Western Blot) cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: Exemplar workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable tool for the construction of covalent PROTACs. Its bromoacetamide warhead allows for the covalent targeting of nucleophilic residues, particularly cysteine, on a protein of interest, which can lead to enhanced potency and duration of action. The PEG3 linker component aids in improving the physicochemical properties of the resulting PROTAC. The provided exemplar protocols and workflows serve as a foundation for researchers to design and evaluate novel covalent degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be instrumental in developing the next generation of therapeutics.

The Strategic Imperative of Bromoacetamido-PEG3-C2-Boc in PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the diverse array of linker chemotypes, specialized linkers such as Bromoacetamido-PEG3-C2-Boc offer unique functionalities that can be strategically employed in PROTAC design. This in-depth technical guide elucidates the multifaceted role of this compound in the synthesis and function of PROTACs, providing a comprehensive overview for researchers in the rational design of next-generation protein degraders.

Core Function of this compound in PROTACs

This compound is a polyethylene glycol (PEG)-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.[1][2][3][4][5] The primary function of a PROTAC is to recruit the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5]

The this compound linker serves as a crucial component in the PROTAC structure, influencing its physicochemical properties and biological activity. The PEG component of the linker is known to enhance the solubility and cell permeability of PROTAC molecules.[6] The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Structural Components and Their Roles

The structure of this compound can be dissected into four key functional units, each contributing to the overall utility of the molecule in PROTAC synthesis:

  • Bromoacetamido Group: This functional group serves as a reactive handle, specifically a weak electrophile. It is capable of forming a covalent bond with nucleophilic residues on a protein, such as the thiol group of a cysteine residue. This feature enables the design of covalent or reversible covalent PROTACs, which can offer advantages in terms of target engagement, potency, and duration of action.

  • PEG3 Linker: The core of the linker consists of three polyethylene glycol (PEG) units. PEG linkers are widely used in PROTAC design due to their favorable properties.[6] They enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, which can improve their pharmacokinetic properties. The flexibility of the PEG chain can also be crucial for allowing the PROTAC to adopt the optimal conformation for the formation of a productive ternary complex between the target protein and the E3 ligase.

  • C2-Alkyl Spacer: A two-carbon alkyl chain provides additional length and spacing between the PEG moiety and the Boc-protected amine. The overall length of the linker is a critical parameter in PROTAC design, as it dictates the distance between the two ends of the molecule and influences the geometry of the ternary complex.

  • Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of PROTAC synthesis, the Boc group on the terminal amine allows for a controlled, stepwise assembly of the PROTAC molecule. The amine can be deprotected under specific chemical conditions to allow for its conjugation to either the target protein ligand or the E3 ligase ligand.

Data Presentation: Physicochemical Properties

While specific quantitative data for a PROTAC synthesized with this compound is not publicly available, the table below summarizes the key physicochemical properties of the linker itself, which are important considerations for PROTAC design.

PropertyValueReference
Molecular Weight 398.29 g/mol [1][3]
Molecular Formula C15H28BrNO6[1][3]
Appearance Liquid[3]
Density 1.252 g/cm³[3]
CAS Number 1807537-33-2[2][3]

Experimental Protocols

The synthesis of a PROTAC using this compound would typically involve a multi-step process. Below are generalized experimental protocols for the key steps in the synthesis and evaluation of such a PROTAC.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for the synthesis of a PROTAC where the linker is conjugated first to the E3 ligase ligand and then to the target protein ligand.

1. Deprotection of the Boc Group:

  • Dissolve this compound in a suitable solvent (e.g., dichloromethane).
  • Add an acid, such as trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group, yielding the free amine.
  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
  • Upon completion, neutralize the reaction mixture and extract the deprotected linker.

2. Conjugation to E3 Ligase Ligand:

  • Activate the carboxylic acid group on the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using a coupling agent such as HATU or HOBt/EDC.
  • Add the deprotected linker with the free amine to the activated E3 ligase ligand.
  • Allow the reaction to proceed, typically at room temperature, until completion.
  • Purify the resulting conjugate by column chromatography.

3. Conjugation to Target Protein Ligand:

  • The target protein ligand should possess a nucleophilic group (e.g., a phenol, amine, or thiol) that can react with the bromoacetamido group of the linker-E3 ligase ligand conjugate.
  • Combine the linker-E3 ligase ligand conjugate and the target protein ligand in a suitable solvent.
  • The reaction may require a base to facilitate the nucleophilic substitution reaction.
  • Monitor the reaction by LC-MS.
  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to assess the ability of a PROTAC to induce the degradation of the target protein in cells.

1. Cell Culture and Treatment:

  • Plate cells expressing the target protein at an appropriate density in a multi-well plate.
  • Allow the cells to adhere overnight.
  • Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.
  • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).
  • Incubate the membrane with a primary antibody specific for the target protein.
  • Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cytoplasm Cell Cytoplasm PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligase Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker This compound Deprotection Boc Deprotection Linker->Deprotection Conjugation1 Conjugation to E3 Ligase Ligand Deprotection->Conjugation1 Conjugation2 Conjugation to POI Ligand Conjugation1->Conjugation2 Purification Final PROTAC Purification Conjugation2->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Cell_Treatment->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Cell_Treatment->Ternary_Complex_Assay Downstream_Analysis Downstream Functional Assays Cell_Treatment->Downstream_Analysis DC50_Dmax Determine DC50 and Dmax Degradation_Assay->DC50_Dmax

References

Solubility Profile of Bromoacetamido-PEG3-C2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bromoacetamido-PEG3-C2-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this reagent is critical for its effective use in various experimental and drug development workflows. The polyethylene glycol (PEG) spacer in its structure is designed to enhance aqueous solubility and biocompatibility.[1][2][3]

Core Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on information from suppliers and the general properties of PEGylated compounds, a qualitative and semi-quantitative solubility profile can be summarized. Poly(ethylene glycol) (PEG) itself is soluble in water, ethanol, and many other organic solvents, including dimethylformamide (DMF), dichloromethane, and acetonitrile.[4][5] The solubility of PEGylated compounds is influenced by the molecular weight of the PEG chain.[4][5]

SolventTypeKnown SolubilityRemarks
Dimethyl Sulfoxide (DMSO)Polar Aprotic≥ 100 mg/mL (293.05 mM)The product is hygroscopic in DMSO, and it is recommended to use freshly opened solvent.[6]
WaterPolar ProticExpected to have some aqueous solubilityThe PEG spacer is known to increase the aqueous solubility of compounds.[1] However, specific quantitative data is not readily available and should be determined experimentally.
Dichloromethane (DCM)NonpolarRequires experimental determinationPEG itself is soluble in DCM.[4][5]
EthanolPolar ProticRequires experimental determinationPEG is soluble in ethanol.[4][5]
Acetonitrile (ACN)Polar AproticRequires experimental determinationPEG is soluble in acetonitrile.[4][5]
N,N-Dimethylformamide (DMF)Polar AproticRequires experimental determinationPEG is soluble in DMF.[4]

Experimental Protocol for Solubility Determination: Shake-Flask Method

For solvents where quantitative data is unavailable, the following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a small molecule.[7]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DCM)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Logical Workflow: Bioconjugation Using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a target protein with a molecule of interest (e.g., a small molecule ligand) using this compound as a linker. This process is central to the creation of antibody-drug conjugates (ADCs) and PROTACs.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Target_Protein Target Protein (with reactive residue, e.g., Cys) Conjugation Incubate Protein, Linker, and Molecule of Interest Target_Protein->Conjugation Linker_Activation Linker Preparation (this compound in solution) Linker_Activation->Conjugation Molecule_Prep Molecule of Interest (e.g., Small Molecule Ligand) Molecule_Prep->Conjugation Purification Purification of Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis Final_Product Final Bioconjugate Analysis->Final_Product

A generalized workflow for a bioconjugation reaction.

This workflow outlines the key steps from preparing the individual components to the final characterization of the purified bioconjugate. The bromoacetamide group of the linker will typically react with thiol groups on cysteine residues of the target protein.

References

A Technical Guide to Bromoacetamido-PEG3-C2-Boc: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Bromoacetamido-PEG3-C2-Boc, a bifunctional linker molecule integral to the development of Proteolysis-Targeting Chimeras (PROTACs). Its unique structure facilitates the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand, forming the foundation of a PROTAC molecule designed for targeted protein degradation.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its application in chemical synthesis and bioconjugation.

PropertyValue
Molecular Weight 413.31 g/mol [1]
Chemical Formula C₁₅H₂₉BrN₂O₆
CAS Number 1421933-39-2[1]

Chemical Structure and Functionality

This compound is characterized by three key functional components:

  • Bromoacetamido Group: This functional group serves as a reactive handle, primarily for covalent modification of cysteine or other nucleophilic residues on proteins. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.

  • PEG3 Linker: The triethylene glycol (PEG3) spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The PEG linker's flexibility and length are critical for orienting the two ends of the PROTAC to enable the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions to reveal a nucleophilic site for conjugation with a suitable electrophile, such as a carboxylic acid on a ligand, often activated as an NHS ester or through amide coupling reagents.

Application in PROTAC Synthesis: A General Workflow

The primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this linker typically follows a sequential conjugation strategy. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand 1 Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Ligand 2 Conjugation L1 Target Protein Ligand L1_Linker Ligand 1-Linker Conjugate L1->L1_Linker Conjugation Linker This compound Linker->L1_Linker Deprotection Acidic Deprotection (e.g., TFA) L1_Linker->Deprotection Deprotected_Linker Deprotected Ligand 1-Linker Deprotection->Deprotected_Linker PROTAC Final PROTAC Molecule Deprotected_Linker->PROTAC Conjugation L2 E3 Ligase Ligand L2->PROTAC

Generalized workflow for PROTAC synthesis.

Experimental Protocols: General Considerations

While specific, detailed experimental protocols are highly dependent on the nature of the ligands being conjugated, the following provides a general framework for the use of this compound in PROTAC synthesis.

Step 1: Conjugation to the First Ligand

The choice of which end of the linker to react first depends on the functional groups available on the ligands. For instance, if the target protein ligand contains a thiol or a primary amine that can react with the bromoacetamido group, this conjugation would be performed first.

  • Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to facilitate the reaction.

  • Monitoring and Purification: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the primary amine for the second conjugation step.

  • Reagents: A strong acid, such as trifluoroacetic acid (TFA), is commonly used for Boc deprotection. The reaction is typically performed in a solvent like dichloromethane (DCM).

  • Procedure: The conjugated intermediate is dissolved in the solvent, and the acid is added. The reaction is usually rapid and proceeds at room temperature. After completion, the acid and solvent are removed under reduced pressure.

Step 3: Conjugation to the Second Ligand

The newly exposed amine on the linker-ligand 1 conjugate is then reacted with the second ligand.

  • Activation: If the second ligand contains a carboxylic acid, it is typically activated to facilitate amide bond formation. Common activating agents include HATU, HBTU, or EDC in the presence of an additive like HOBt.

  • Reaction Conditions: Similar to the first conjugation, this reaction is performed in an aprotic polar solvent with a non-nucleophilic base.

  • Final Purification: The final PROTAC molecule is purified using preparative HPLC to ensure high purity, which is critical for subsequent biological evaluation.

Note: The order of conjugation (i.e., which ligand is attached to which end of the linker first) must be determined based on the chemical functionalities of the specific ligands being used.

This technical guide provides a foundational understanding of this compound and its role in the rapidly advancing field of targeted protein degradation. For successful synthesis, it is imperative to consult detailed chemical literature and optimize reaction conditions for the specific ligands of interest.

References

A Technical Guide to Bromoacetamido-PEG3-C2-Boc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromoacetamido-PEG3-C2-Boc, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide details the technical specifications of this compound, outlines its commercial availability, provides detailed experimental protocols for its use, and illustrates its mechanism of action within the broader context of the ubiquitin-proteasome pathway.

Introduction to this compound as a PROTAC Linker

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the structure and function of PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its composition and length are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The this compound linker offers several advantageous features:

  • Heterobifunctionality: It possesses two distinct reactive moieties. The bromoacetamido group serves as a reactive handle for conjugation, typically with a thiol group on a target protein ligand. The Boc-protected amine provides a latent reactive site that, after deprotection, can be coupled to an E3 ligase ligand.

  • PEG Spacer: The triethylene glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

  • Defined Length: The specific length of the C2 and PEG3 components provides a defined distance between the two ligands, which can be critical for optimal ternary complex formation.

Commercial Availability and Technical Specifications

This compound is commercially available from a range of suppliers, ensuring its accessibility for research and development purposes. Key suppliers include MedchemExpress, TargetMol, and BroadPharm, with distribution also available through larger chemical suppliers like Fisher Scientific.

Table 1: Technical Specifications of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₈BrNO₆MedchemExpress, TargetMol
Molecular Weight 398.29 g/mol MedchemExpress, TargetMol
CAS Number 1807537-33-2MedchemExpress, TargetMol
Appearance Colorless to light yellow liquidMedchemExpress
Purity ≥98.0%MedchemExpress
Storage (Pure Form) -20°C for 3 years, 4°C for 2 yearsMedchemExpress
Storage (In Solvent) -80°C for 6 months, -20°C for 1 monthMedchemExpress

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs exert their therapeutic effect by co-opting the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.

The process begins with the activation of ubiquitin by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The sequential addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a degradation signal for the 26S proteasome.

A PROTAC molecule facilitates the proximity of a target protein to an E3 ligase, an event that would not naturally occur. This induced proximity leads to the polyubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Mechanism of Action

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves a multi-step process. The following protocols provide a general framework for the key experimental procedures. Optimization of reaction conditions may be necessary for specific target protein and E3 ligase ligands.

Boc Deprotection of this compound

This step is necessary to reveal the free amine for subsequent conjugation to an E3 ligase ligand.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TFA (10-20 equivalents) dropwise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected bromoacetamido-PEG3-C2-amine.

Conjugation of the Deprotected Linker to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Deprotected bromoacetamido-PEG3-C2-amine

  • E3 ligase ligand with a carboxylic acid moiety (e.g., a derivative of thalidomide or VHL ligand)

  • Anhydrous N,N-dimethylformamide (DMF)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected bromoacetamido-PEG3-C2-amine (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the bromoacetamido-PEG3-C2-E3 ligase ligand conjugate.

Conjugation of the Bromoacetamido-Linker-E3 Ligase Ligand to a Thiol-Containing Target Protein Ligand

The bromoacetamido group reacts specifically with thiol groups to form a stable thioether linkage.

Materials:

  • Bromoacetamido-PEG3-C2-E3 ligase ligand conjugate

  • Target protein ligand containing a free thiol group

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMF or DMSO (to dissolve the linker-E3 ligase ligand conjugate)

  • Standard laboratory glassware

Procedure:

  • Dissolve the thiol-containing target protein ligand in PBS (pH 7.4).

  • Add a solution of the bromoacetamido-PEG3-C2-E3 ligase ligand conjugate (1-1.5 equivalents) in a minimal amount of DMF or DMSO to the solution of the target protein ligand.

  • Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS.

  • Upon completion, the final PROTAC can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

PROTAC_Synthesis_Workflow start This compound deprotection Boc Deprotection (TFA, DCM) start->deprotection deprotected_linker Bromoacetamido-PEG3-C2-NH2 deprotection->deprotected_linker amide_coupling Amide Coupling (HATU, DIPEA, DMF) deprotected_linker->amide_coupling e3_ligand E3 Ligase Ligand (-COOH) e3_ligand->amide_coupling linker_e3_conjugate Bromoacetamido-PEG3-C2-E3 Ligand amide_coupling->linker_e3_conjugate thiol_conjugation Thiol-Bromoacetyl Conjugation (PBS, pH 7.4) linker_e3_conjugate->thiol_conjugation poi_ligand Target Protein Ligand (-SH) poi_ligand->thiol_conjugation final_protac Final PROTAC thiol_conjugation->final_protac

PROTAC Synthesis Workflow

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, commercial availability, and reactive handles make it a popular choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the development of novel PROTACs aimed at a wide range of therapeutic targets. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and careful optimization of the synthetic and biological validation steps are essential for the successful development of potent and selective protein degraders.

Synthesis of Bromoacetamido-PEG3-C2-Boc Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Bromoacetamido-PEG3-C2-Boc linker, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional linker, featuring a bromoacetamide warhead and a Boc-protected amine, facilitates the conjugation of a target protein ligand and an E3 ligase ligand. This guide details the synthetic pathway, experimental protocols, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the selective mono-Boc protection of the commercially available 1,11-diamino-3,6,9-trioxaundecane. This is followed by the bromoacetylation of the remaining free amine to yield the final product.

Synthesis_Pathway start 1,11-Diamino-3,6,9-trioxaundecane reagent1 Di-tert-butyl dicarbonate (Boc)2O HCl, 50% aq. Methanol start->reagent1 intermediate tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG3-C2-NH-Boc) reagent2 Bromoacetyl bromide or Bromoacetic anhydride DIPEA, DCM intermediate->reagent2 reagent1->intermediate Step 1: Mono-Boc Protection final_product This compound linker reagent2->final_product Step 2: Bromoacetylation

Caption: Overall synthetic scheme for this compound linker.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG3-C2-NH-Boc)

This procedure is adapted from the general method for mono-Boc protection of diamines reported by Ha et al.[1]

Materials:

  • 1,11-Diamino-3,6,9-trioxaundecane

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,11-diamino-3,6,9-trioxaundecane (1 equivalent) in 50% aqueous methanol, 1 equivalent of hydrogen chloride is added. The solution is stirred for 30 minutes to achieve equilibrium, forming the mono-HCl salt of the diamine.

  • One equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is then added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, the methanol is removed under reduced pressure.

  • The aqueous residue is washed with diethyl ether to remove any unreacted diamine.

  • The aqueous layer is then basified with a 2N NaOH solution to deprotonate the remaining ammonium salt.

  • The product is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the mono-Boc protected product as an oil.

Parameter Value Reference
Starting Material 1,11-Diamino-3,6,9-trioxaundecane
Reagents (Boc)₂O, HCl[1]
Solvent 50% aq. Methanol[1]
Typical Yield 87-95%[1]
Purity >97% (by HPLC)[1]
Characterization ¹H NMR, ¹³C NMR, Mass Spec.[1]
Step 2: Synthesis of this compound Linker

This is a general protocol for bromoacetylation of a primary amine.

Materials:

  • tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

  • Bromoacetyl bromide or Bromoacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (1.1-1.5 equivalents) to the solution.

  • Slowly add a solution of bromoacetyl bromide or bromoacetic anhydride (1.0-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress is monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Parameter Typical Conditions
Starting Material NH2-PEG3-C2-NH-Boc
Reagents Bromoacetyl bromide, DIPEA
Solvent Anhydrous Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Purification Silica Gel Column Chromatography

Characterization Data

For tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate:

  • ¹H NMR (200 MHz, CDCl₃): δ 1.46 (s, 9H), 1.93 (br s, 2H), 2.60 (br s, 2H), 2.94–3.11 (m, 2H), 3.20–3.41 (m, 8H), 5.40 (br s, 1H).[1]

  • ¹³C NMR (CDCl₃, 50.3 MHz): δ 28.3, 40.2, 41.4, 70.7, 73.0, 78.7, 156.0.[1]

  • MS (FAB): m/z = 248.2 (MH⁺).[1]

For this compound Linker (Expected):

  • ¹H NMR: Appearance of a singlet for the bromoacetyl methylene protons (Br-CH₂ -C=O) around δ 3.8-4.0 ppm. The other peaks corresponding to the PEG chain and Boc group will be present, with potential shifts in the protons adjacent to the newly formed amide bond.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the final product would be expected.

Experimental Workflow and Logic

The synthesis is designed for efficiency and selectivity.

Workflow cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Bromoacetylation start Start with Diamine mono_salt Form Mono-HCl Salt (Differentiates amines) start->mono_salt boc_protect React with (Boc)2O (Protects free amine) mono_salt->boc_protect workup1 Aqueous Workup & Extraction boc_protect->workup1 intermediate Isolate Intermediate: NH2-PEG3-C2-NH-Boc workup1->intermediate start2 Start with Intermediate intermediate->start2 Proceed to next step reaction_setup Dissolve in aprotic solvent with base (DIPEA) start2->reaction_setup add_reagent Add Bromoacetylating Agent (Forms amide bond) reaction_setup->add_reagent workup2 Quench and Aqueous Workup add_reagent->workup2 purify Column Chromatography workup2->purify final_product Final Product: This compound purify->final_product

Caption: Logical workflow for the two-step synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of the this compound linker. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

In-Depth Technical Guide: Bromoacetamido-PEG3-C2-Boc (CAS 1807537-33-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc, with the CAS number 1807537-33-2, is a heterobifunctional chemical linker instrumental in the field of targeted protein degradation.[1][2] Specifically, it is a polyethylene glycol (PEG)-based linker designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] This guide provides a comprehensive overview of the technical details of this compound, its role in PROTAC development, and the general principles of its application.

Chemical Properties and Structure

This compound is characterized by three key functional components: a bromoacetamide group, a PEG3 (triethylene glycol) spacer, and a Boc (tert-butyloxycarbonyl)-protected amine. This trifunctional nature allows for a sequential and controlled conjugation strategy in the synthesis of complex molecules like PROTACs.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1807537-33-2[2]
Molecular Formula C₁₅H₂₈BrNO₆N/A
Molecular Weight 398.29 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically >95%[5]
Storage Store at -20°C for long-term stabilityN/A

Role in PROTAC Synthesis

The rational design of a PROTAC involves connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.

The structure of this compound is tailored for this purpose:

  • Bromoacetamide Group: This functional group is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine. This allows for the site-specific and irreversible attachment of the linker to a target protein or a ligand.

  • PEG3 Spacer: The triethylene glycol spacer provides several advantages. It enhances the solubility of the resulting PROTAC molecule in aqueous media, which is crucial for biological applications. The length and flexibility of the PEG chain are also important for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ternary complex formation.

  • Boc-Protected Amine: The Boc protecting group allows for the selective deprotection of the terminal amine. Once deprotected, this amine can be readily coupled to the E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Experimental Protocols

General Workflow for PROTAC Synthesis:

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recycled E3_Ligase->Ternary_Complex PolyUb_Target Polyubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->PolyUb_Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Proteolysis

References

Introduction to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of PEG3 Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule (e.g., protein, antibody, or peptide) to another molecule, such as a drug, imaging agent, or surface. The process of PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Among the various PEG linkers, short, discrete PEG (dPEG®) linkers, such as the PEG3 linker, have gained significant attention for their defined molecular weight and length, offering precise control over the final bioconjugate's structure and function.

A PEG3 linker consists of three repeating ethylene glycol units. This short, hydrophilic chain imparts several desirable characteristics to bioconjugates, including increased water solubility, reduced aggregation, and minimized non-specific interactions. These properties are critical for the development of effective and safe biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and peptide modifications.

Physicochemical Properties of PEG3 Linkers

The defined structure of a PEG3 linker provides a consistent and predictable impact on the physicochemical properties of the resulting bioconjugate.

Table 1: Physicochemical Properties of a Typical PEG3 Linker

PropertyValueSignificance in Bioconjugation
Molecular Weight 148.16 g/mol (for the core unit)Precise control over the final molecular weight of the conjugate.
Length ~14.7 ÅProvides a defined spatial separation between the conjugated molecules.
Solubility High in aqueous and many organic solventsEnhances the solubility of hydrophobic drugs or peptides.
Hydrophilicity (LogP) Typically < 0Reduces aggregation and non-specific binding of the bioconjugate.
Flexibility HighAllows for optimal orientation of the conjugated molecules for biological activity.

Role of PEG3 Linkers in Enhancing Bioconjugate Properties

The incorporation of a PEG3 linker can significantly improve the performance of a bioconjugate in several key areas:

  • Increased Solubility and Reduced Aggregation: The hydrophilic nature of the PEG3 chain can overcome the solubility challenges often associated with hydrophobic drugs or peptides, preventing aggregation and improving formulation stability.

  • Improved Pharmacokinetics: While longer PEG chains are known to significantly extend the in vivo half-life of proteins by increasing their hydrodynamic radius and reducing renal clearance, even short linkers like PEG3 can contribute to improved pharmacokinetic profiles by enhancing solubility and stability.

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins, reducing their recognition by the immune system and thereby lowering the potential for an immunogenic response.

  • Controlled Drug-to-Antibody Ratio (DAR) in ADCs: The use of discrete PEG linkers with defined lengths allows for precise control over the stoichiometry of drug conjugation to an antibody, leading to a more homogeneous product with a consistent DAR.

Applications of PEG3 Linkers in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the cytotoxic payload to the monoclonal antibody. A PEG3 linker can be incorporated to enhance the solubility of the ADC, particularly when a hydrophobic payload is used.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG3 Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment PROTAC_Mechanism cluster_PROTAC PROTAC-mediated Protein Degradation PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Conjugation_Workflow cluster_Workflow NHS-Ester PEG3 Conjugation Workflow A Prepare Protein Solution (1-10 mg/mL in PBS) C Mix Protein and Linker (5-20 molar excess of linker) A->C B Prepare Linker Stock Solution (10-100 mM in DMSO) B->C D Incubate (30-60 min at RT or 2h at 4°C) C->D E Purify Bioconjugate (Desalting column or dialysis) D->E F Characterize Conjugate (MALDI-TOF or SDS-PAGE) E->F

Methodological & Application

Application Notes and Protocols for Bromoacetamido-PEG3-C2-Boc in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional crosslinker that serves a critical role in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This reagent features a bromoacetamide group for the selective alkylation of thiol groups (e.g., cysteine residues in proteins), a flexible polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation following deprotection.[3][4][5]

The bromoacetamide moiety reacts with sulfhydryl groups via a nucleophilic substitution reaction to form a stable thioether bond.[4][6] This covalent linkage is generally more stable than the succinimidyl thioether bond formed from maleimide-thiol reactions, which can be susceptible to retro-Michael reactions and exchange with other thiols.[7][8][9] The PEG3 linker improves the physicochemical properties of the resulting conjugate, such as increasing water solubility and providing flexibility, which is crucial for facilitating the interaction between the labeled protein and other binding partners.[3][4][] The Boc-protected amine allows for a two-step conjugation strategy, enabling the attachment of a second molecule after the initial protein labeling and subsequent deprotection of the amine.

These application notes provide a detailed protocol for the use of this compound in protein labeling and its subsequent application in the synthesis of PROTACs.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound
ParameterRecommended RangeNotes
pH 7.5 - 8.5Higher pH increases the nucleophilicity of the thiol group but may also increase the reactivity of other nucleophilic residues like lysine. A pH of 8.0 is often optimal for thiol selectivity.[6]
Molar Excess of Linker 5 - 20 foldThe optimal molar excess depends on the protein and the number of available cysteine residues. Start with a lower excess and optimize as needed.[11][12]
Reaction Temperature 4 - 25 °CRoom temperature (25°C) is typically sufficient. For sensitive proteins, the reaction can be performed at 4°C.[11][13]
Reaction Time 2 hours - overnightMonitor the reaction progress by LC-MS to determine the optimal time.[11][13]
Protein Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may slow down the reaction rate.[12]
Table 2: Comparative Stability of Common Thiol-Reactive Linkages
Linkage TypeFormed FromStability under Physiological ConditionsKey Considerations
Thioether Bromoacetamide + ThiolHighGenerally stable and not prone to exchange reactions.[7][8]
Thiosuccinimide ether Maleimide + ThiolVariableCan undergo retro-Michael reaction, leading to deconjugation and exchange with other thiols like albumin.[7][8][9]
Disulfide Thiosulfate + ThiolReversibleCleavable with reducing agents like DTT or TCEP.[11]

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol outlines the steps for the covalent attachment of the linker to a protein of interest (POI) via a cysteine residue.

Materials:

  • Protein of Interest (POI) with at least one accessible cysteine residue

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system

  • LC-MS system for analysis

Procedure:

  • Protein Preparation:

    • Dissolve the POI in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes.

    • Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh before use.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

  • Quenching the Reaction:

    • Add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column or by using SEC. The column should be equilibrated with a suitable buffer for the downstream application (e.g., PBS).

  • Characterization:

    • Analyze the purified POI-linker conjugate by LC-MS to confirm successful labeling and determine the degree of labeling.[14][15] The mass of the conjugate should increase by the molecular weight of the attached linker.

    • SDS-PAGE analysis can also be used to observe the shift in molecular weight of the labeled protein.[16]

Protocol 2: Synthesis of a PROTAC using the Labeled Protein

This protocol describes the deprotection of the Boc group and subsequent conjugation to an E3 ligase ligand.

Materials:

  • POI-PEG3-C2-NHBoc conjugate from Protocol 1

  • Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 1 M HEPES, pH 8.5

  • E3 Ligase Ligand with an activated carboxyl group (e.g., NHS ester)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., SEC or affinity chromatography)

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified POI-linker conjugate to dryness.

    • Resuspend the dried conjugate in the Deprotection Solution and incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

  • Neutralization and E3 Ligase Ligand Conjugation:

    • Immediately dissolve the deprotected conjugate in a minimal amount of anhydrous DMF or DMSO.

    • Add the Neutralization Buffer to adjust the pH to ~8.0.

    • Prepare a stock solution of the activated E3 ligase ligand in anhydrous DMF or DMSO.

    • Add a 5-10 fold molar excess of the activated E3 ligase ligand to the deprotected protein solution.

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification of the PROTAC:

    • Purify the final PROTAC conjugate using SEC or affinity chromatography to remove excess E3 ligase ligand and other reaction components.

  • Characterization and Functional Assays:

    • Confirm the successful synthesis of the PROTAC by LC-MS analysis, observing the mass increase corresponding to the addition of the E3 ligase ligand.

    • Perform functional assays to evaluate the ability of the PROTAC to induce the degradation of the target protein.

Mandatory Visualization

experimental_workflow cluster_prep Step 1: Protein Preparation cluster_labeling Step 2: Labeling cluster_protac Step 3: PROTAC Synthesis p1 Protein of Interest (POI) with Cysteine p2 Optional: Reduce Disulfides (TCEP) p1->p2 If needed p3 Purify Reduced POI p2->p3 l1 Add Bromoacetamido- PEG3-C2-Boc p3->l1 l2 Incubate (RT, 2h or 4°C, o/n) l3 Quench Reaction (DTT/Cysteine) l4 Purify POI-Linker Conjugate pr1 Boc Deprotection (TFA/DCM) l4->pr1 pr2 Add Activated E3 Ligase Ligand pr3 Purify Final PROTAC end_node Characterization & Functional Assays pr3->end_node protac_mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Degradation POI Degradation E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfers Proteasome Proteasome PolyUb->Proteasome recognized by Proteasome->Degradation leads to

References

Application Notes and Protocols: Conjugation of Bromoacetamido-PEG3-C2-Boc to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile, leading to prolonged circulation half-life and reduced immunogenicity. Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker containing a bromoacetamide group for covalent attachment to thiol-containing residues, a short PEG3 spacer to enhance hydrophilicity, and a Boc-protected amine for further functionalization.

This document provides detailed application notes and protocols for the conjugation of this compound to a peptide, primarily targeting the thiol group of cysteine residues.

Reaction Principle

The core of the conjugation chemistry lies in the alkylation of a nucleophilic thiol group from a cysteine residue by the electrophilic bromoacetamide moiety of the linker. This reaction proceeds via an SN2 mechanism, forming a stable thioether bond. The reaction is highly selective for cysteine residues at a slightly basic pH.

Quantitative Data Summary

The conjugation of bromoacetamide derivatives to cysteine-containing peptides is generally a high-yield reaction. The following table summarizes typical quantitative data for such reactions. Please note that specific results will vary depending on the peptide sequence, reaction conditions, and purification methods.

ParameterTypical ValueAnalytical Method
Reaction Yield > 90%RP-HPLC, Mass Spectrometry
Reaction Time 1 - 4 hoursRP-HPLC Monitoring
Purity of Conjugate > 95% (post-purification)RP-HPLC
Molecular Weight Confirmation Expected Mass ± 1 DaESI-MS

Experimental Protocols

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5

  • Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Boc Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

  • Analytical Instruments: RP-HPLC, Mass Spectrometer (e.g., ESI-MS)

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines the steps for the covalent attachment of the linker to the peptide.

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide has formed disulfide bonds (dimers), reduction is necessary. Add a 2-5 molar excess of TCEP to the peptide solution and incubate for 1 hour at room temperature.

    • Degas the buffer and peptide solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to prevent oxidation of the thiol group.

  • Linker Preparation:

    • Dissolve this compound in a minimal amount of an organic solvent such as DMF or DMSO before adding it to the aqueous peptide solution. This is to ensure the linker is fully dissolved.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved this compound linker to the peptide solution.

    • Gently mix the reaction mixture and allow it to proceed for 1-4 hours at room temperature, protected from light.

    • Monitor the reaction progress by RP-HPLC. The conjugated peptide will have a longer retention time than the unconjugated peptide.

  • Quenching the Reaction:

    • Once the reaction is complete (as determined by HPLC), add a 10 to 20-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted bromoacetamide linker.

    • Let the quenching reaction proceed for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the peptide-linker conjugate from unreacted peptide, excess linker, and quenching reagent using RP-HPLC with a C18 column.

    • Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

    • Collect the fractions containing the purified conjugate and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Protocol 2: Boc Deprotection (Optional)

If the terminal amine of the conjugated linker needs to be deprotected for further modifications, follow this protocol.

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected peptide-linker conjugate in a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Product Precipitation and Washing:

    • Precipitate the deprotected peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet several times with cold diethyl ether to remove the TFA and scavengers.

  • Final Product Recovery:

    • Dissolve the final peptide conjugate in a suitable aqueous buffer and lyophilize to obtain the deprotected product.

Visualizations

Experimental Workflow

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_workup Workup & Purification cluster_deprotection Boc Deprotection (Optional) P1 Dissolve Peptide in Conjugation Buffer P2 Reduce Disulfides (Optional, with TCEP) P1->P2 P3 Degas Solution P2->P3 C1 Mix Peptide and Linker P3->C1 L1 Dissolve Bromoacetamido- PEG3-C2-Boc in DMF/DMSO L1->C1 C2 Incubate (1-4h, RT) C1->C2 C3 Monitor by RP-HPLC C2->C3 W1 Quench Reaction (L-cysteine) C3->W1 W2 Purify by RP-HPLC W1->W2 W3 Characterize by MS W2->W3 W4 Lyophilize W3->W4 D1 Treat with TFA Cocktail W4->D1 D2 Precipitate with Ether D1->D2 D3 Wash and Lyophilize D2->D3

Application Notes and Protocols: Bromoacetamido-PEG3-C2-Boc Reaction with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. This linker features a bromoacetamide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The bromoacetamide moiety allows for specific and stable covalent modification of thiol groups, primarily the side chains of cysteine residues in proteins and peptides. The PEG spacer enhances solubility and provides steric hindrance, while the Boc-protected amine allows for subsequent controlled derivatization.[1][2]

One of the key applications of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The bromoacetamide group of the linker can be reacted with a cysteine residue on a ligand for the target protein, forming a stable thioether bond.[7]

This document provides detailed application notes and protocols for the reaction of this compound with cysteine residues, intended for researchers, scientists, and drug development professionals.

Reaction Mechanism and Specificity

The reaction between the bromoacetamide group and a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable and irreversible thioether bond.[8]

The reaction is highly selective for thiol groups, especially within a specific pH range. While other nucleophilic amino acid residues such as lysine and histidine can also react with bromoacetamides, these reactions are generally slower and less favorable, particularly at optimized pH conditions.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the reaction of bromoacetamide reagents with cysteine residues. Please note that optimal conditions should be determined empirically for each specific application.

ParameterTypical ValueNotes
pH Range 7.5 - 8.5Balances thiol reactivity with minimizing side reactions with other nucleophiles like amines.[9][10]
Molar Ratio (Linker:Protein) 5:1 to 20:1Should be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.[11]
Reaction Time 2 - 4 hours at room temperature, or overnight at 4°CCan be optimized based on the reactivity of the specific cysteine residue.[11]
Reaction Temperature 4°C to 37°CHigher temperatures can increase the reaction rate but may also increase the risk of side reactions and protein denaturation.[9][12]
Labeling Efficiency 50 - 90%Highly dependent on the accessibility of the cysteine residue and the reaction conditions.[11]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with this compound

This protocol provides a general method for the covalent modification of a protein with this compound.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the bromoacetamide linker, typically by dialysis or size-exclusion chromatography. TCEP does not need to be removed.[13]

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 linker to protein). Add the linker solution dropwise while gently vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined experimentally.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM to react with any unreacted linker.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess linker and quenching reagent by size-exclusion chromatography using a column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker contains a chromophore.

Protocol 2: Synthesis of a PROTAC Precursor using this compound

This protocol outlines the initial step in synthesizing a PROTAC by conjugating the this compound linker to a cysteine-containing ligand for a target protein.

Materials:

  • Cysteine-containing ligand for the protein of interest (POI)

  • This compound

  • Reaction Buffer: e.g., 50 mM HEPES or Phosphate buffer, pH 8.2[9]

  • Anhydrous DMF or DMSO

  • Quenching Reagent: Dithiothreitol (DTT)

  • Analytical and preparative HPLC

Procedure:

  • Ligand and Linker Preparation:

    • Dissolve the cysteine-containing POI ligand in the Reaction Buffer.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the ligand solution. A slight molar excess of the linker (e.g., 1.5 equivalents) is recommended to drive the reaction to completion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by analytical HPLC-MS.

  • Quenching the Reaction:

    • Once the reaction is complete, add an excess of DTT to quench any unreacted bromoacetamide linker.

  • Purification:

    • Purify the resulting conjugate (POI ligand-PEG3-C2-Boc) by preparative HPLC.

    • Lyophilize the pure fractions to obtain the desired product.

  • Next Steps:

    • The Boc protecting group can be removed under acidic conditions to expose the amine, which can then be coupled to a ligand for an E3 ubiquitin ligase to complete the PROTAC synthesis.

Visualizations

Reaction_Mechanism Cys Cysteine Residue (Protein/Peptide) Thiolate Thiolate Anion (-S⁻) Cys->Thiolate Deprotonation (pH > 7.5) Conjugate Stable Thioether Bond (-S-CH2-CO-) Thiolate->Conjugate Nucleophilic Attack (SN2) Bromoacetamido This compound (Br-CH2-CO-) Bromoacetamido->Conjugate

Caption: Reaction of this compound with a cysteine residue.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Prep 1. Prepare Cysteine-Containing Protein/Ligand Conjugation 3. Mix Protein/Ligand and Linker (pH 7.5-8.5, RT or 4°C) Protein_Prep->Conjugation Linker_Prep 2. Prepare this compound Stock Solution Linker_Prep->Conjugation Quenching 4. Quench Reaction (e.g., DTT, 2-Mercaptoethanol) Conjugation->Quenching Purification 5. Purify Conjugate (e.g., Size-Exclusion Chromatography) Quenching->Purification Analysis 6. Analyze Product (e.g., Mass Spectrometry) Purification->Analysis

Caption: General experimental workflow for cysteine conjugation.

PROTAC_Signaling_Pathway PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: Boc Deprotection of Bromoacetamido-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker contains a bromoacetamide group for covalent linkage to a protein of interest (POI) ligand, a PEG3 spacer to modulate solubility and linker length, and a Boc-protected amine for subsequent conjugation to an E3 ligase ligand. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the sequential assembly of PROTACs. This document provides detailed protocols and application notes for the efficient deprotection of the Boc group from this compound.

The most common and effective method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in an anhydrous solvent such as dichloromethane (DCM). This method is generally high-yielding and proceeds under mild conditions.

Data Presentation: Conditions for Boc Deprotection

While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes for the Boc deprotection of similar amine-PEG linkers based on established chemical literature.

Reagent SystemConcentrationSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature0.5 - 4>90%The most common and reliable method. Reaction progress should be monitored by TLC or LC-MS.
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1 - 4>90%An effective alternative to TFA. The product is isolated as the hydrochloride salt.
p-Toluenesulfonic Acid (pTSA)StoichiometricAcetonitrile or DCMRoom Temperature to 502 - 18VariableMilder acid, may require longer reaction times or heating.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the most common method for the removal of the Boc protecting group.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

    • The resulting crude product is the TFA salt of the deprotected amine. For many subsequent reactions, this salt can be used directly.

  • Neutralization (Optional):

    • If the free amine is required, dissolve the residue in DCM and transfer to a separatory funnel.

    • Carefully add saturated aqueous NaHCO₃ solution to neutralize the TFA.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, Bromoacetamido-PEG3-C2-amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative to TFA and yields the hydrochloride salt of the deprotected amine.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Centrifuge (optional)

Procedure:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., DCM or methanol), add a 4 M solution of HCl in 1,4-dioxane (an excess, typically 5-10 equivalents of HCl).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, remove the solvent under reduced pressure.

    • The resulting residue is the hydrochloride salt of the deprotected amine.

    • To obtain a solid product, the residue can be triturated with anhydrous diethyl ether, and the resulting precipitate collected by filtration or centrifugation.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation start Start with This compound dissolve Dissolve in Anhydrous DCM start->dissolve add_tfa Add TFA (20-50%) at 0°C dissolve->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete neutralize Neutralize with aq. NaHCO3 (optional) concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry & Concentrate extract->dry product Obtain Bromoacetamido-PEG3-C2-amine dry->product

Caption: Experimental workflow for the Boc deprotection of this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_application Biological Application start This compound deprotection Boc Deprotection start->deprotection linker Bromoacetamido-PEG3-C2-amine deprotection->linker conjugation1 Conjugate with E3 Ligase Ligand linker->conjugation1 intermediate Intermediate Linker-E3 Ligase conjugation1->intermediate conjugation2 Conjugate with POI Ligand intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac cell_treatment Treat Cells with PROTAC protac->cell_treatment ternary_complex Formation of POI-PROTAC-E3 Ligase Ternary Complex cell_treatment->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination degradation Proteasomal Degradation of POI ubiquitination->degradation outcome Therapeutic Outcome degradation->outcome

Caption: General workflow for PROTAC synthesis and mechanism of action.

Application Notes and Protocols: Bromoacetamido-PEG3-C2-Boc in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker that plays a crucial role in modern drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Peptide-Drug Conjugates (PDCs).[1][2][3][4] This linker features three key components:

  • A bromoacetamido group , which serves as a reactive handle for the alkylation of nucleophilic residues, most notably the thiol group of cysteine.[5]

  • A hydrophilic polyethylene glycol (PEG) spacer (PEG3) , which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][5]

  • A Boc-protected amine on a C2 spacer , which allows for further conjugation following deprotection, or can be the point of attachment to a solid support or another molecule of interest.

The application of this linker in solid-phase peptide synthesis (SPPS) enables the precise, site-specific modification of peptides, which is a critical step in the construction of complex bioconjugates.

Applications in Solid-Phase Peptide Synthesis

The primary application of this compound in SPPS is the covalent modification of peptides, typically through the alkylation of a cysteine residue. This on-resin modification strategy offers several advantages:

  • Site-Specific Conjugation: By incorporating a cysteine residue at a specific position in the peptide sequence, the bromoacetamido group can be directed to react at that site, ensuring a homogenous product.

  • Improved Solubility and Pharmacokinetics: The integrated PEG linker can improve the solubility and in vivo stability of the final peptide conjugate.[2][5]

  • Versatile Platform for Bioconjugation: Once the peptide is modified with the linker, the Boc-protected amine can be deprotected to allow for the attachment of various payloads, such as small molecule drugs, imaging agents, or targeting ligands.

This methodology is central to the synthesis of:

  • Peptide-Drug Conjugates (PDCs): Where a cytotoxic drug is linked to a tumor-targeting peptide.

  • PROTACs: Which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1][2][3][6][7]

Quantitative Data Summary

While specific quantitative data for the use of this compound in SPPS is not extensively published, the following table outlines the key parameters that should be assessed to ensure successful conjugation and synthesis. The expected values are based on typical outcomes for similar on-resin alkylation reactions.

ParameterExpected OutcomeSignificance
On-Resin Alkylation Efficiency > 90%Indicates the completeness of the reaction between the bromoacetamido group and the cysteine thiol on the solid support. This is crucial for maximizing the yield of the desired modified peptide.
Purity of Cleaved Peptide > 85% (Crude)Reflects the specificity of the alkylation reaction and the efficiency of the cleavage process. Higher purity simplifies downstream purification.
Overall Yield 30-60%The final yield of the purified, modified peptide is influenced by the efficiencies of all steps, including peptide synthesis, on-resin alkylation, cleavage, and purification.
Mass Spectrometry Verification Observed mass matches theoretical mass (± 0.5 Da)Confirms the successful conjugation of the linker to the peptide and the integrity of the final product.

Experimental Protocols

Protocol 1: On-Resin Cysteine Alkylation with this compound

This protocol describes the site-specific modification of a cysteine-containing peptide on a solid support.

Materials:

  • Cysteine-containing peptide synthesized on a suitable resin (e.g., Rink Amide resin).

  • This compound.

  • N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Solid-phase synthesis vessel.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection of Cysteine: If the cysteine side chain is protected with a group labile to the alkylation conditions (e.g., Trt), it may need to be selectively deprotected. However, the thiol group is often sufficiently nucleophilic for alkylation even with some protecting groups present, or it is deprotected during the standard peptide synthesis cycles.

  • Preparation of Alkylation Solution: Dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add DIPEA (5-10 equivalents) to the solution. The basic conditions generated by DIPEA are crucial for deprotonating the cysteine thiol to the more nucleophilic thiolate.

  • On-Resin Alkylation: Drain the DMF from the swollen resin and add the alkylation solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. The reaction should be performed in the dark to minimize potential side reactions.

  • Washing: After the reaction is complete, drain the alkylation solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

  • Optional: Quantification of Free Thiols: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the completion of the alkylation. Alternatively, a colorimetric test such as the Ellman's test can be performed on the resin to detect any remaining free thiols.

Protocol 2: Cleavage and Deprotection of the Modified Peptide

This protocol describes the cleavage of the modified peptide from the solid support and the removal of side-chain protecting groups.

Materials:

  • Modified peptide-resin from Protocol 1.

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). The composition of the cleavage cocktail may need to be optimized based on the amino acid composition of the peptide.[8]

  • Cold diethyl ether.

  • Centrifuge.

Procedure:

  • Resin Preparation: Wash the modified peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.[8] Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Peptide Isolation: A white precipitate of the peptide should form. Pellet the peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.

  • Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

  • Drying: After the final wash, carefully decant the ether and allow the peptide pellet to air dry or dry under vacuum to obtain the crude product.

Protocol 3: Purification and Characterization

This protocol outlines the purification of the crude modified peptide and its subsequent characterization.

Materials:

  • Crude modified peptide from Protocol 2.

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

  • C18 column.

  • HPLC solvents: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF).

Procedure:

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and Solvent B). Purify the peptide by RP-HPLC using a suitable gradient of Solvent A and Solvent B.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified modified peptide as a white fluffy powder.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry. The observed mass should correspond to the calculated theoretical mass of the modified peptide.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_cleavage Cleavage and Purification start Start with Resin synthesis Stepwise Amino Acid Coupling start->synthesis deprotection Fmoc Deprotection synthesis->deprotection cys_coupling Couple Cysteine deprotection->cys_coupling final_deprotection Final N-terminal Deprotection cys_coupling->final_deprotection alkylation Alkylation with This compound final_deprotection->alkylation washing1 Wash Resin alkylation->washing1 cleavage Cleavage from Resin washing1->cleavage precipitation Precipitation in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry purification->characterization

Caption: Experimental workflow for the synthesis and modification of a peptide using this compound.

signaling_pathway cluster_cell Target Cell PDC Peptide-Drug Conjugate Receptor Cell Surface Receptor PDC->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

References

Application Notes and Protocols for Bromoacetamido-PEG3-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker designed for ADC development, featuring a bromoacetamide group for covalent attachment to the antibody, a hydrophilic polyethylene glycol (PEG) spacer, and a Boc-protected amine for subsequent payload conjugation.

The bromoacetamide group offers a key advantage by reacting with thiol (-SH) groups on cysteine residues of the antibody to form a stable thioether bond. This linkage is considered more stable than the commonly used maleimide-thiol adduct, as it is not susceptible to retro-Michael addition, which can lead to premature drug release in plasma.[][2][][4] The integrated PEG3 spacer enhances the hydrophilicity of the linker-payload system, which can improve the solubility and pharmacokinetic profile of the resulting ADC and may enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[5][6][7][8][9] The terminal Boc-protected amine allows for a two-step conjugation strategy, providing flexibility in the choice of payload and reaction conditions.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of cysteine-linked ADCs.

Physicochemical Properties and Advantages

The structural components of this compound contribute to its utility in ADC development. A summary of its properties and a comparison with a standard maleimide linker are presented below.

PropertyThis compoundStandard Maleimide Linker (e.g., SMCC)Reference
Antibody Reactive Group BromoacetamideMaleimide[10][11][12]
Target Residue Cysteine (Thiol)Cysteine (Thiol)[][10]
Resulting Bond ThioetherThioether (via Michael addition)[][2]
Bond Stability High; irreversible and stable against retro-Michael addition.Susceptible to retro-Michael addition and thiol exchange in plasma, leading to potential payload deconjugation.[][2][][4]
Spacer Hydrophilic PEG3Hydrophobic Cyclohexane[5][6][13]
Solubility Enhances aqueous solubility of the linker-payload complex.Increases hydrophobicity, potentially leading to aggregation at high DARs.[5][7]
Payload Attachment Two-step process via Boc deprotection and amine coupling.Typically a one-step conjugation of a pre-formed linker-payload.[14][15]
Advantages Increased ADC stability, improved pharmacokinetics, reduced aggregation potential, flexible payload attachment strategy.Well-established chemistry, commercially available linker-payloads.[5][11]

Experimental Protocols

The development of an ADC using this compound involves a sequential, multi-step process. The following protocols provide a detailed methodology for each critical stage, from antibody preparation to final ADC characterization and in vitro evaluation.

Logical Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization & Evaluation mAb 1. Antibody Reduction LinkerConj 2. Linker Conjugation (Bromoacetamide-Thiol Reaction) mAb->LinkerConj Purify1 3. Purification LinkerConj->Purify1 BocDep 4. Boc Deprotection Purify1->BocDep PayloadConj 5. Payload Conjugation (Amine Coupling) BocDep->PayloadConj Purify2 6. Final Purification PayloadConj->Purify2 DAR 7. DAR Determination (HIC-HPLC) Purify2->DAR Purity 8. Purity & Aggregation (SEC-HPLC) Purify2->Purity Cytotoxicity 9. In Vitro Cytotoxicity (MTT/XTT Assay) DAR->Cytotoxicity

Caption: Overall workflow for ADC creation and testing.

Protocol 1: Antibody Reduction and Thiol Quantification

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate reactive thiol groups for conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: PBS with 5 mM EDTA, pH 7.4

  • Ellman's Reagent (DTNB) for thiol quantification

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in the Reaction Buffer.

  • TCEP Addition: Prepare a fresh stock solution of TCEP (e.g., 10 mM). Add TCEP to the mAb solution at a final molar excess of 2-5 equivalents over the antibody. The exact ratio must be optimized to achieve the desired number of free thiols (typically aiming for a DAR of 4 or 8).

  • Reduction Reaction: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Thiol Quantification (Optional but Recommended): Before purification, determine the number of free thiols per antibody using Ellman's reagent to confirm the extent of reduction. This helps in controlling the final DAR.[16][17]

  • Purification: Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column. The resulting reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of this compound to Reduced Antibody

This protocol details the conjugation of the linker to the generated thiol groups on the antibody.

Materials:

  • Reduced mAb solution from Protocol 1

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (as above)

Procedure:

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20 mM).

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the linker solution to the reduced mAb solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light. The reaction of bromoacetamide with thiols is typically performed at a pH between 7.5 and 9.0 for optimal reactivity, though it can proceed at physiological pH.[18][19]

  • Purification: Remove unreacted linker by buffer exchange using a desalting column or tangential flow filtration (TFF), exchanging into a suitable buffer for the next step (e.g., 50 mM Tris, pH 8.0).

Protocol 3: Boc Group Deprotection

This step unmasks the primary amine on the conjugated linker, making it available for payload attachment.

Materials:

  • Linker-conjugated antibody from Protocol 2

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or an appropriate aqueous acidic buffer.

  • Neutralization Buffer: e.g., 1 M Tris-HCl, pH 8.5

Procedure: Standard organic chemistry protocols for Boc deprotection involve strong acids like TFA in DCM.[14][20][21] However, these conditions are denaturing to antibodies. For bioconjugates, milder, aqueous-based acidic conditions are required.

  • Buffer Exchange: Ensure the linker-conjugated antibody is in an appropriate acidic buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Acidification: Carefully lower the pH of the solution to ~2.5-3.0 using a dilute acid (e.g., 0.1 M HCl). Incubate on ice for 30-60 minutes. This step must be carefully optimized to ensure Boc removal without causing irreversible antibody aggregation or denaturation.[15][22]

  • Neutralization: Promptly neutralize the solution by adding a sufficient volume of Neutralization Buffer to bring the pH back to ~7.5-8.0.

  • Purification: Immediately purify the antibody-linker conjugate via a desalting column to remove salts and any cleaved Boc groups, exchanging into the buffer required for the final payload conjugation (e.g., PBS, pH 7.4).

Protocol 4: Payload Conjugation and Final ADC Purification

This protocol describes the attachment of an amine-reactive cytotoxic payload to the deprotected linker.

Materials:

  • Deprotected antibody-linker conjugate from Protocol 3

  • NHS-ester activated cytotoxic payload (e.g., MMAE-NHS ester)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Payload Preparation: Prepare a stock solution of the NHS-ester activated payload in anhydrous DMSO.

  • Conjugation: Add a 3- to 5-fold molar excess of the payload solution to the antibody-linker solution. Maintain the final DMSO concentration below 10% (v/v).

  • Incubation: Incubate for 1-2 hours at room temperature, protected from light.

  • Final Purification: Purify the final ADC product to remove unreacted payload and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC should be formulated in a suitable storage buffer (e.g., PBS or histidine-based buffer).

ADC Characterization and Evaluation

Mechanism of Action of a Cysteine-Linked ADC

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) TumorCell Tumor Cell Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Antibody Degradation & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxic Action

Caption: General mechanism of action for an internalized ADC.

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is the gold-standard method for determining the DAR and drug-load distribution of cysteine-linked ADCs.[23][24][25][26][27]

Principle: The conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody. HIC separates ADC species based on these differences, allowing for the quantification of antibodies with different numbers of drugs attached (e.g., DAR0, DAR2, DAR4).

Illustrative HIC Data:

ADC Species Retention Time (min) Peak Area (%) Drug Load
DAR8 25.5 15 8
DAR6 23.1 20 6
DAR4 20.8 45 4
DAR2 18.2 15 2
DAR0 (Unconjugated) 15.3 5 0
Average DAR - Calculated: 4.6 -

Note: This data is representative and will vary based on the ADC and specific HIC method.

Calculation of Average DAR: Average DAR = Σ (% Peak Area of Species * Drug Load of Species) / Σ (% Peak Area of all Species) Example Calculation: ((158) + (206) + (454) + (152) + (5*0)) / 100 = 4.5

Procedure:

  • System: An HPLC or UHPLC system equipped with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[28]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[28]

  • Method:

    • Equilibrate the column in 100% Mobile Phase A.

    • Inject 10-20 µg of the ADC sample.

    • Run a linear gradient from high salt (A) to low salt (B) over 30-40 minutes.

    • Monitor absorbance at 280 nm.

  • Analysis: Integrate the peaks corresponding to each DAR species and calculate the average DAR using the formula above.[23][][30]

Protocol 6: In Vitro Cytotoxicity Assay (MTT/XTT)

This protocol assesses the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.[31][32][33][34][35]

Principle: The MTT and XTT assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified by absorbance. A decrease in signal indicates cell death.[31][34]

Illustrative Cytotoxicity Data (IC50 Values):

Cell Line Target Antigen Expression Compound IC50 (nM)
Cell Line A High ADC 1.5
Cell Line A High Free Cytotoxic Drug 0.2
Cell Line B Low / Negative ADC > 1000
Cell Line B Low / Negative Free Cytotoxic Drug 0.3

Note: This data is representative. IC50 values are highly dependent on the cell line, payload, and ADC construct.

Procedure:

  • Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free cytotoxic drug. Add the treatments to the cells and incubate for 72-120 hours.

  • MTT/XTT Addition:

    • For MTT: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours. Aspirate the media and add DMSO to dissolve the formazan crystals.[31][32]

    • For XTT: Add the XTT/PMS solution to each well and incubate for 2-4 hours. No solubilization step is needed.

  • Absorbance Reading: Read the absorbance on a microplate reader (570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Convert absorbance readings to percent viability relative to untreated control cells. Plot the dose-response curves and calculate the IC50 value (the concentration of drug that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

References

Application Notes and Protocols for PROTAC Synthesis using Bromoacetamido-PEG3-C2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.[5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility to enable optimal ternary complex formation.[6] The Bromoacetamido-PEG3-C2-Boc linker is a versatile chemical tool for PROTAC synthesis, featuring a bromoacetamide group for covalent linkage, a PEG3 spacer for improved properties, and a Boc-protected amine for modular assembly.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the this compound linker typically follows a modular, multi-step process. The general workflow involves the synthesis or acquisition of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, followed by their sequential conjugation to the linker.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis of Building Blocks cluster_conjugation Linker Conjugation cluster_final Final PROTAC Assembly & Purification POI_ligand Protein of Interest (POI) Ligand Synthesis/Acquisition Second_Coupling Coupling of POI Ligand to Linker-E3 Ligand Conjugate POI_ligand->Second_Coupling E3_ligand E3 Ligase Ligand Synthesis/Acquisition First_Coupling Coupling of E3 Ligase Ligand to Linker E3_ligand->First_Coupling Linker_Activation Boc Deprotection of Linker Linker_Activation->First_Coupling First_Coupling->Second_Coupling Purification Purification of Final PROTAC (e.g., HPLC) Second_Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization

A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a PROTAC targeting Bruton's Tyrosine Kinase (BTK) using a pomalidomide-based CRBN ligand and the this compound linker.

Protocol 1: Synthesis of Pomalidomide-Linker Intermediate

This protocol describes the coupling of the E3 ligase ligand, pomalidomide, to the this compound linker.

Materials:

  • Pomalidomide

  • This compound linker

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Dissolve pomalidomide (1.0 eq) and this compound linker (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 80 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pomalidomide-linker intermediate.

Protocol 2: Boc Deprotection of Pomalidomide-Linker Intermediate

This step removes the Boc protecting group to reveal a free amine for subsequent coupling.

Materials:

  • Pomalidomide-linker intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the pomalidomide-linker intermediate in DCM.

  • Add TFA (20-30% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine salt is typically used in the next step without further purification.

Protocol 3: Synthesis of the Final BTK PROTAC

This protocol describes the coupling of a BTK inhibitor (e.g., a derivative of ibrutinib with a suitable functional group for coupling) to the deprotected pomalidomide-linker intermediate.

Materials:

  • Deprotected pomalidomide-linker intermediate (from Protocol 2)

  • BTK inhibitor with a carboxylic acid moiety

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Solvents for purification (e.g., acetonitrile, water, TFA for HPLC)

Procedure:

  • Dissolve the BTK inhibitor (1.0 eq) and the crude deprotected pomalidomide-linker intermediate (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

  • Characterize the purified PROTAC by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize representative quantitative data for BTK-targeting PROTACs synthesized using PEG linkers. While this data is not specific to the this compound linker, it provides a general expectation of the performance of such molecules.

Table 1: Representative Synthesis Yields and Purity

PROTAC ComponentSynthesis StepTypical Yield (%)Typical Purity (%) (by HPLC)
Pomalidomide-LinkerAmide Coupling60-80>95
Final BTK PROTACAmide Coupling30-50>98

Table 2: Representative Biological Activity of BTK-Targeting PROTACs with PEG Linkers

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)Cell Line
BTK-PROTAC-16-unit PEG~5>90Mantle Cell Lymphoma
BTK-PROTAC-24-unit PEG~10>95Ramos
PTD10PEG-containing0.5>95TMD8

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data is representative and compiled from various sources for BTK PROTACs with similar linkers.[7][8]

Signaling Pathway and Mechanism of Action

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[9][10] Dysregulation of the BCR/BTK signaling pathway is implicated in various B-cell malignancies.[11] A BTK-targeting PROTAC induces the degradation of BTK, thereby inhibiting downstream signaling cascades that promote cancer cell survival and proliferation.[12]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_protac PROTAC Action BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Ubiquitination IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_MAPK NF-κB / MAPK Pathways Ca_PKC->NFkB_MAPK Cell_Survival Cell Proliferation & Survival NFkB_MAPK->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Binds E3_Ligase E3 Ligase (CRBN) PROTAC->E3_Ligase Recruits E3_Ligase->BTK Degradation BTK Degradation Proteasome->Degradation

PROTAC-mediated degradation of BTK disrupts the BCR signaling pathway.

The BTK PROTAC, by binding to both BTK and the CRBN E3 ligase, facilitates the formation of a ternary complex.[13] This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome.[12] The degradation of BTK effectively blocks the downstream signaling cascade, leading to the inhibition of pathways like NF-κB and MAPK, which are crucial for the survival of malignant B-cells.[10][11]

Conclusion

The use of the this compound linker provides a versatile and efficient method for the synthesis of PROTACs. The incorporation of a PEG linker can confer favorable physicochemical properties, enhancing the potential for developing potent and selective protein degraders. The protocols and data presented herein serve as a comprehensive guide for researchers in the design and synthesis of novel PROTACs for therapeutic applications. The targeted degradation of proteins like BTK offers a promising strategy for overcoming the limitations of traditional inhibitors in cancer therapy.[3]

References

Application Notes and Protocols for the Purification of Bromoacetamido-PEG3-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2] The bromoacetamide group provides a reactive handle for covalent modification of thiol groups, such as those in cysteine residues of proteins, while the Boc-protected amine allows for subsequent orthogonal chemistries. The polyethylene glycol (PEG) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[3]

Given its role as a critical building block, the purity of this compound is paramount to ensure the reproducibility of subsequent synthetic steps and the biological activity of the final product. This document provides detailed protocols for the purification of this compound conjugates using flash column chromatography and preparative High-Performance Liquid Chromatography (HPLC).

Pre-Purification Considerations: Synthesis and Potential Impurities

The synthesis of this compound typically involves the bromoacetylation of a Boc-protected PEGylated amine. Potential impurities that may arise during synthesis and handling include:

  • Unreacted Starting Materials: Residual Boc-protected PEGylated amine.

  • Reagent-Related Impurities: Excess bromoacetylating agent (e.g., bromoacetyl bromide or bromoacetic acid N-hydroxysuccinimide ester) and its hydrolysis products.

  • Side Products: Di-bromoacetylated species or products resulting from the partial hydrolysis of the Boc-protecting group.

  • PEG-Related Impurities: PEG polymers are often synthesized via polymerization processes that can result in a distribution of chain lengths (polydispersity). While the starting material for this specific linker is a discrete PEG3, broader distributions can be a concern with other PEGylated reagents. Additionally, PEG chains can undergo oxidation, leading to the formation of aldehydes and formates.

A thorough understanding of the synthetic route and potential side reactions is crucial for developing an effective purification strategy.

Purification Workflow

The general workflow for the purification of this compound is depicted below. This process typically involves an initial purification by flash column chromatography followed by an optional polishing step using preparative HPLC for achieving high purity.

Purification Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_polishing High-Purity Polishing (Optional) cluster_qc Quality Control Crude_Product Crude Reaction Mixture Flash_Chromatography Flash Column Chromatography Crude_Product->Flash_Chromatography Fraction_Analysis_1 TLC/LC-MS Analysis of Fractions Flash_Chromatography->Fraction_Analysis_1 Pooling_1 Pooling of Pure Fractions Fraction_Analysis_1->Pooling_1 Solvent_Removal_1 Solvent Removal (Rotary Evaporation) Pooling_1->Solvent_Removal_1 Prep_HPLC Preparative HPLC Solvent_Removal_1->Prep_HPLC Final_Product Purified this compound Solvent_Removal_1->Final_Product Sufficiently Pure Fraction_Analysis_2 LC-MS Analysis of Fractions Prep_HPLC->Fraction_Analysis_2 Pooling_2 Pooling of Pure Fractions Fraction_Analysis_2->Pooling_2 Lyophilization Lyophilization Pooling_2->Lyophilization Lyophilization->Final_Product QC_Analysis Purity Assessment (LC-MS, NMR) Final_Product->QC_Analysis

Caption: A typical workflow for the purification and quality control of this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the primary purification of the crude product. Due to the polar nature of the PEG linker, a normal-phase silica gel column with a polar organic solvent system is recommended.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC visualization agent (e.g., potassium permanganate stain)

  • Glass column for flash chromatography

  • Collection tubes

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the crude material on a TLC plate.

    • Develop the TLC plate using various solvent systems to determine the optimal mobile phase for separation. A good starting point is a mixture of DCM and MeOH (e.g., 98:2 to 90:10 v/v) or EtOAc and Hexanes. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing several column volumes of the initial eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then diluted with the mobile phase.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product. For example, start with 2% MeOH in DCM and gradually increase to 10% MeOH in DCM.

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the fractions that show a single spot corresponding to the desired product with a consistent Rf value.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Polishing by Preparative HPLC

For applications requiring very high purity, a final polishing step using preparative reverse-phase HPLC (RP-HPLC) is recommended.

Materials:

  • Partially purified this compound from flash chromatography

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (optional mobile phase modifier)

  • Preparative C18 HPLC column

  • Preparative HPLC system with a fraction collector

  • Lyophilizer

Procedure:

  • Method Development (Analytical Scale):

    • Develop a suitable gradient method on an analytical C18 column.

    • A typical gradient would be from 5-95% Acetonitrile in Water (with 0.1% TFA or FA) over 20-30 minutes.

    • Determine the retention time of the product and ensure it is well-separated from any remaining impurities.

  • Sample Preparation:

    • Dissolve the product from the flash chromatography step in a minimal amount of the initial mobile phase (e.g., 10% ACN in water).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the preparative HPLC using the developed gradient method, scaling the flow rate appropriately for the column diameter.

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired product.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the product.

  • Product Isolation:

    • Pool the pure fractions.

    • If the mobile phase contains a volatile buffer like formic acid, the solvent can be removed by rotary evaporation.

    • For mobile phases containing non-volatile salts or TFA, it may be necessary to perform a desalting step.

    • Freeze the pooled fractions and lyophilize to obtain the final product as a solid.

Data Presentation

The following tables summarize representative data for the purification of this compound.

Table 1: Flash Column Chromatography Parameters and Results

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 2% to 10% Methanol in Dichloromethane
Crude Product Loading 1.0 g
Purity of Crude Product ~75% (by LC-MS)
Yield of Purified Product 650 mg (65%)
Purity after Flash Chromatography >95% (by LC-MS)

Table 2: Preparative HPLC Parameters and Results

ParameterValue
Stationary Phase C18 Silica, 10 µm
Column Dimensions 21.2 x 250 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-70% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm
Sample Loading 100 mg
Purity of Starting Material >95%
Yield of Final Product 85 mg (85%)
Purity after Preparative HPLC >99% (by LC-MS)

Quality Control and Characterization

After purification, the identity and purity of this compound should be confirmed using appropriate analytical techniques.

Quality_Control Post-Purification Quality Control cluster_analysis Analytical Techniques Purified_Product Purified this compound LCMS LC-MS Purified_Product->LCMS NMR NMR Spectroscopy Purified_Product->NMR Purity_Check Purity Assessment LCMS->Purity_Check Structure_Verification Structural Verification NMR->Structure_Verification

Caption: Key analytical techniques for the quality control of purified this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the molecule and to ensure the absence of significant impurities.

Troubleshooting

ProblemPossible CauseSuggested Solution
Product streaks on TLC/Flash Column Compound is very polar; interaction with silica.Use a more polar solvent system (e.g., with a small amount of acetic acid or triethylamine). Consider using a different stationary phase like alumina or a bonded silica.
Low recovery from the column Product is irreversibly adsorbed onto the silica.Deactivate the silica gel with a small amount of triethylamine in the eluent. Use a less active stationary phase.
Co-elution of impurities Similar polarity of product and impurity.Optimize the solvent gradient in flash chromatography. Use preparative HPLC with a different selectivity (e.g., a phenyl-hexyl column instead of C18).
Product decomposes on the column Instability of the bromoacetamide group on silica.Minimize the time the compound is on the column. Use a deactivated stationary phase. Consider purification by crystallization if applicable.

Conclusion

The purification of this compound is a critical step in the synthesis of high-quality bioconjugates and PROTACs. The protocols outlined in this document provide a comprehensive guide for researchers to achieve high purity of this important linker using standard laboratory techniques. Careful execution of these methods, coupled with rigorous quality control, will ensure the reliability and reproducibility of subsequent applications.

References

Application Notes and Protocols for the Characterization of Bromoacetamido-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

These comprehensive application notes provide detailed protocols for the analytical characterization of Bromoacetamido-PEG3-C2-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following methods are essential for confirming the identity, purity, and stability of this critical reagent, ensuring the quality and reproducibility of subsequent drug development and research applications.

Overview of Analytical Workflow

The characterization of this compound involves a multi-step analytical approach to confirm its chemical structure and assess its purity. The general workflow begins with qualitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, followed by Mass Spectrometry (MS) to confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) is then employed for purity assessment and quantification.

Figure 1. General Analytical Workflow for this compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_quality_control Quality Control synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr Structural Confirmation (¹H and ¹³C NMR) purification->nmr ms Molecular Weight Verification (LC-MS or ESI-MS) nmr->ms hplc Purity Assessment (RP-HPLC with UV/CAD) ms->hplc data_analysis Data Analysis and Interpretation hplc->data_analysis release Product Release data_analysis->release Figure 2. Interrelationship of Analytical Characterization Methods cluster_methods Analytical Techniques cluster_information Derived Information Product This compound NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS HPLC HPLC (RP-HPLC) Product->HPLC Structure Chemical Structure NMR->Structure Confirms MolWeight Molecular Weight MS->MolWeight Determines Purity Purity & Impurity Profile HPLC->Purity Assesses Structure->MolWeight Purity->Structure Corroborates

Bromoacetamido-PEG3-C2-Boc: Application and Protocols in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The field of targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to simultaneously bind a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3-recruiting moieties is a critical determinant of PROTAC efficacy.

Bromoacetamido-PEG3-C2-Boc is a versatile, flexible linker designed for the synthesis of PROTACs, particularly those intended for covalent engagement with the target protein. Its unique structure offers several advantages in the design of potent and selective protein degraders.

The key features of this compound include:

  • A Bromoacetamide Warhead: This functional group acts as a reactive handle for covalent modification of nucleophilic residues, such as cysteine, on the surface of the target protein. This covalent engagement can lead to enhanced potency and prolonged duration of action.

  • A Polyethylene Glycol (PEG) Spacer: The PEG3 component of the linker enhances the solubility and cell permeability of the resulting PROTAC molecule. The flexibility of the PEG chain can also facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthesis of the PROTAC. Following deprotection under acidic conditions, the resulting primary amine can be readily coupled to a suitable E3 ligase ligand, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL).

A primary application of this compound is in the development of covalent PROTACs targeting kinases, a class of enzymes frequently implicated in cancer and other diseases. For instance, Bruton's Tyrosine Kinase (BTK) is a well-validated target in B-cell malignancies. Covalent inhibitors of BTK have shown significant clinical success. By incorporating a bromoacetamide-containing linker like this compound, researchers can develop covalent BTK degraders with the potential to overcome resistance mechanisms associated with traditional inhibitors.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound based) POI Target Protein (POI) e.g., BTK PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) PROTAC->E3_Ligase Binds to E3 Ligase Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC POI-PROTAC Ternary_Complex POI-PROTAC-E3 POI_PROTAC->Ternary_Complex E3_PROTAC E3-PROTAC E3_PROTAC->Ternary_Complex Ternary_Complex->PROTAC PROTAC Recycling Ternary_Complex->Ub Ubiquitination PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Start with This compound Deprotection Boc Deprotection Start->Deprotection Coupling1 Couple to E3 Ligase Ligand Deprotection->Coupling1 Coupling2 Couple to POI Ligand Coupling1->Coupling2 Purification Purification & Characterization Coupling2->Purification Biochem_Assay Biochemical Assays (e.g., Binding Affinity) Purification->Biochem_Assay Cell_Culture Cell Culture (Target-expressing cells) Purification->Cell_Culture Western_Blot Western Blot (Protein Degradation) Cell_Culture->Western_Blot Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Off_Target Off-Target Analysis (Proteomics) DC50_Dmax->Off_Target Structure_Activity Structure-Activity Relationship (SAR) Off_Target->Structure_Activity

Troubleshooting & Optimization

Technical Support Center: Bromoacetamido-PEG3-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromoacetamido-PEG3-C2-Boc and related conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your conjugation experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conjugation Efficiency

Question: I am observing a low yield or no formation of my desired conjugate. What are the potential causes and how can I troubleshoot this?

Answer: Low conjugation efficiency is a common issue that can arise from several factors related to your reagents and reaction conditions. Here is a systematic guide to troubleshooting this problem:

  • Suboptimal pH: The reaction of a bromoacetamide group with a thiol (e.g., cysteine) is highly pH-dependent. The reactive species is the deprotonated thiolate anion.

    • Recommendation: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0 to favor the formation of the more nucleophilic thiolate.[1] At pH below 7.5, the reaction rate with thiols can be significantly slower.[2]

  • Reagent Instability: Bromoacetamido-PEG reagents are susceptible to hydrolysis, especially at neutral to alkaline pH. They are also hygroscopic and can degrade if not stored properly.

    • Recommendation: Always store your this compound reagent at -20°C, protected from moisture. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in a dry, inert solvent (e.g., DMF or DMSO) and use them promptly or store them in small aliquots at -20°C or -80°C.

  • Insufficient Thiol Availability: If your target protein contains disulfide bonds, the cysteine residues will not be available for conjugation.

    • Recommendation: Reduce disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not require removal before conjugation. Ensure complete removal of the reducing agent (if necessary) before adding the bromoacetamide reagent, as it will compete for the reagent.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the PEG reagent to the protein can lead to incomplete conjugation or the formation of multiple PEGylated species.

    • Recommendation: Optimize the molar excess of the this compound reagent. Start with a 5- to 20-fold molar excess and adjust based on the results.

  • Protein Purity and Concentration: Impurities in your protein sample, such as other proteins or small molecules with nucleophilic groups, can compete with the target for the PEG reagent. Low protein concentration can slow down the reaction rate.

    • Recommendation: Use a highly purified protein (ideally >95%). If your protein concentration is low (<0.5 mg/mL), consider concentrating it before the reaction.

Issue 2: Lack of Specificity and Side Product Formation

Question: I am observing multiple products in my final reaction mixture, suggesting a lack of specificity. What are the likely side reactions and how can I minimize them?

Answer: The bromoacetyl group can react with other nucleophilic amino acid side chains besides cysteine, leading to a heterogeneous product mixture.

  • Reaction with Other Amino Acids: Besides cysteine, bromoacetamide can react with the side chains of histidine, lysine, and methionine.[1][3] This is more likely to occur at higher pH values and with a large excess of the PEG reagent.

    • Recommendation: To enhance specificity for cysteine, perform the reaction at a pH closer to 8.0. The reactivity with lysine's ε-amino group is generally low at physiological pH but increases significantly at pH > 9.0.[1] Histidine's imidazole group can also be alkylated, with reactivity increasing as the pH surpasses its pKa (~6.0).[1] Careful control of pH is therefore critical for selectivity.

  • Hydrolysis of the Bromoacetamide Group: The bromoacetamide moiety can hydrolyze in aqueous solutions, rendering it inactive. The rate of hydrolysis is pH-dependent.

    • Recommendation: While a basic pH is required for thiol reactivity, excessively high pH and prolonged reaction times can increase hydrolysis. Perform a time-course experiment to determine the optimal reaction time that maximizes conjugation while minimizing hydrolysis.

Issue 3: Difficulty in Purifying the Final Conjugate

Question: I am struggling to separate my desired PEGylated protein from unreacted starting materials and byproducts. What purification strategies are recommended?

Answer: Purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture. A multi-step chromatography approach is often necessary.

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG reagent and hydrolysis byproducts.[4]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This change can be exploited to separate PEGylated proteins from the unreacted native protein. It can also, in some cases, separate proteins with different degrees of PEGylation.[4]

  • Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC): These techniques separate molecules based on hydrophobicity. PEGylation increases the hydrodynamic radius but can sometimes shield hydrophobic regions of the protein, altering its interaction with the chromatography resin. RPC is particularly useful for analytical scale separation of positional isomers.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a cysteine residue?

A1: The optimal pH is typically between 8.0 and 9.0. This pH range facilitates the deprotonation of the cysteine's thiol group to the more nucleophilic thiolate anion, which is necessary for the alkylation reaction to proceed efficiently.[1]

Q2: Can I perform the conjugation at a lower pH to improve specificity?

A2: Yes, lowering the pH can improve specificity. For example, the reaction rate of bromoacetyl groups with thiols is significantly reduced at pH 6.5, while reactions with other nucleophiles like amines are even slower.[2][5] This differential reactivity can be exploited if you need to conjugate to a thiol in the presence of other reactive groups. However, be aware that the overall reaction time will be much longer.

Q3: How can I confirm that the conjugation was successful?

A3: Several analytical techniques can be used:

  • SDS-PAGE: A successful conjugation will result in a noticeable increase in the molecular weight of your protein, which can be visualized as a band shift on an SDS-PAGE gel compared to the unconjugated protein.

  • Mass Spectrometry (LC-MS): This provides a precise mass of the conjugate, confirming the number of PEG chains attached to your protein.

  • UV-Vis Spectroscopy: If your PEG reagent or protein has a unique absorbance, you can monitor changes in the spectrum.

Q4: What should I do if my protein precipitates during the reaction?

A4: Protein precipitation can be caused by several factors, including the organic solvent used to dissolve the PEG reagent, changes in pH, or protein aggregation induced by the PEGylation itself.

  • Minimize Organic Solvent: Add the this compound stock solution (in DMF or DMSO) to the protein solution slowly while gently stirring. Keep the final concentration of the organic solvent as low as possible (typically <10% v/v).

  • Optimize Buffer Conditions: Screen different buffer systems and ionic strengths to improve protein solubility.

  • Include Excipients: Consider adding stabilizing excipients, such as arginine or glycerol, to your reaction buffer.

Q5: How should I store the this compound reagent?

A5: The reagent is hygroscopic and should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Stock solutions in dry, anhydrous solvents (e.g., DMF, DMSO) should be stored in small aliquots at -20°C or -80°C and used within a month.

Data Presentation

Table 1: Relative Reactivity of Bromoacetyl Group with Amino Acid Side Chains at Different pH Values

This table summarizes the relative reactivity of the bromoacetyl electrophile with the nucleophilic side chains of key amino acids at different pH conditions. This information is crucial for designing experiments to maximize selectivity.

Amino AcidNucleophilic GrouppH 7.4pH > 9.0Key Considerations
Cysteine Thiol (-SH)HighVery HighThe rate is dependent on the pKa of the specific cysteine residue. At higher pH, the concentration of the more reactive thiolate anion increases.[1]
Histidine ImidazoleModerateModerateReactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0).[1]
Lysine ε-Amino (-NH2)LowModerate to HighReactivity is generally low at physiological pH due to the high pKa (~10.5) of the amino group. Reactivity significantly increases at higher pH where the group is deprotonated.[1]
Table 2: Comparison of Thiol-Reactive Chemistries

This table compares the properties of bromoacetamide with maleimide, another common thiol-reactive chemistry.

FeatureBromoacetamideMaleimide
Reactive Group α-halo carbonylMichael acceptor
Optimal pH Range 8.0 - 9.06.5 - 7.5[]
Reaction Product Stable thioether bondThioether bond (via succinimidyl thioether)
Bond Stability Highly stable, irreversibleProne to retro-Michael addition (reversibility), leading to potential deconjugation.[]
Selectivity Good for thiols, but can react with other nucleophiles at higher pH.[1][2]Highly selective for thiols over amines within the optimal pH range.[]

Experimental Protocols

General Protocol for Conjugation of this compound to a Thiol-Containing Protein

This protocol provides a general framework. Optimal conditions, such as molar excess of the PEG reagent and reaction time, should be determined empirically for each specific protein.

1. Materials and Reagents:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0.

  • (Optional) Reducing agent: TCEP hydrochloride.

  • (Optional) Quenching reagent: L-cysteine or 2-mercaptoethanol.

  • Purification system (e.g., SEC or IEX columns).

2. Procedure:

  • (Optional) Reduction of Disulfide Bonds:

    • If the protein's cysteine residues are in disulfide bonds, they must first be reduced.

    • Dissolve the protein in the Reaction Buffer.

    • Add a 10- to 50-fold molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours.

    • Note: TCEP does not need to be removed before adding the bromoacetamide reagent. If using DTT, it must be removed by dialysis or desalting column.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10-20 mM stock solution by dissolving the required amount in anhydrous DMF or DMSO. Mix well until completely dissolved. This solution should be prepared fresh.

  • Conjugation Reaction:

    • To the protein solution, add the calculated volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold). Add the stock solution dropwise while gently stirring to avoid protein precipitation.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM. This will react with any excess bromoacetamide reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagent by size exclusion chromatography (SEC) or dialysis.

    • For further purification and to separate different PEGylated species, ion exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may be employed.

  • Characterization and Storage:

    • Analyze the purified conjugate by SDS-PAGE and/or LC-MS to confirm conjugation and assess purity.

    • Store the final conjugate under appropriate conditions for your protein, typically at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol.

Visualizations

Experimental Workflow for Bromoacetamido-PEG Conjugation

experimental_workflow start Start: Thiol-containing Protein reduction Optional: Disulfide Bond Reduction (TCEP) start->reduction If needed buffer_exchange Buffer Exchange (pH 8.0-9.0) start->buffer_exchange If reduction not needed reduction->buffer_exchange conjugation Conjugation Reaction: Add PEG Reagent to Protein buffer_exchange->conjugation reagent_prep Prepare Bromoacetamido-PEG Stock Solution reagent_prep->conjugation quench Optional: Quench Reaction (e.g., L-Cysteine) conjugation->quench purification Purification (SEC, IEX, etc.) conjugation->purification If not quenched quench->purification analysis Analysis (SDS-PAGE, LC-MS) purification->analysis final_product Purified PEG-Protein Conjugate analysis->final_product

Caption: Workflow for protein conjugation using a bromoacetamide-PEG reagent.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_low_yield issue Issue: Low Conjugation Yield ph Check Reaction pH issue->ph Is pH optimal? reagent Assess Reagent Quality issue->reagent Is reagent active? thiol Verify Thiol Availability issue->thiol Are thiols free? stoichiometry Review Stoichiometry issue->stoichiometry Is ratio correct? solution_ph Solution: Adjust buffer to pH 8.0 - 9.0 ph->solution_ph No solution_reagent Solution: Use fresh reagent; store properly reagent->solution_reagent No solution_thiol Solution: Perform reduction (TCEP); quantify free thiols thiol->solution_thiol No solution_stoichiometry Solution: Optimize molar excess of PEG reagent stoichiometry->solution_stoichiometry No

Caption: Decision tree for troubleshooting low yield in conjugation reactions.

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_reactants Reactants cluster_conditions reactant reactant product product side_product side_product condition condition P_SH Protein-SH (Cysteine) P_S_PEG Desired Product: Protein-S-Ac-PEG-Boc (Stable Thioether) P_SH->P_S_PEG PEG_Br Br-Ac-PEG-Boc PEG_Br->P_S_PEG P_NH_PEG Side Product: (Lysine Conjugate) PEG_Br->P_NH_PEG Lysine, pH > 9 P_Im_PEG Side Product: (Histidine Conjugate) PEG_Br->P_Im_PEG Histidine, pH > 6 PEG_OH Side Product: HO-Ac-PEG-Boc (Hydrolyzed Reagent) PEG_Br->PEG_OH H2O, pH dependent c1 pH 8.0 - 9.0

Caption: Desired reaction pathway and common side reactions.

References

Technical Support Center: Bromoacetamido-PEG3-C2-Boc Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromoacetamido-PEG3-C2-Boc peptide labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low labeling yield, and provide answers to frequently asked questions.

Troubleshooting Guide: Low Labeling Yield

This guide addresses the most common causes of low yield in peptide labeling reactions with this compound and offers targeted solutions.

Problem: Low or No Labeling of the Target Peptide

Potential CauseSuggested Solution
Suboptimal pH The reaction between the bromoacetamide group and a cysteine thiol is highly pH-dependent. The thiol group needs to be in its more nucleophilic thiolate form for the reaction to proceed efficiently. Solution: Adjust the reaction buffer to a pH between 7.5 and 8.5. Cysteine's pKa is approximately 8.3, so a slightly basic pH favors the thiolate anion.[1][2] Use non-nucleophilic buffers such as HEPES or phosphate buffer.[2]
Presence of Reducing Agents Reagents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) will compete with the peptide's cysteine residues to react with the this compound. Solution: Remove all reducing agents from the peptide solution before adding the labeling reagent. This can be accomplished through dialysis, desalting columns, or buffer exchange.[2][3]
Degraded Labeling Reagent This compound can degrade if not stored properly, leading to a loss of reactivity. Bromoacetamide solutions are susceptible to hydrolysis and should be prepared fresh.[4] Solution: Prepare a fresh stock solution of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[4][5] Store the solid reagent in a cool, dry, and dark place. For solutions, short-term storage at -20°C and long-term storage at -80°C is recommended, with single-use aliquots to avoid freeze-thaw cycles.[4][6]
Insufficient Reagent Concentration or Incubation Time The reaction may not have proceeded to completion due to an insufficient amount of the labeling reagent or too short of a reaction time. Solution: Increase the molar excess of this compound relative to the peptide. A 5- to 10-fold molar excess over the concentration of free thiols is a good starting point.[1] You can also extend the incubation time, but monitor the reaction for potential side reactions.[2]
Inaccessible Cysteine Residue The target cysteine residue may be buried within the three-dimensional structure of the peptide, making it inaccessible to the labeling reagent. Solution: Consider performing the reaction under denaturing conditions (e.g., with low concentrations of urea or guanidinium chloride) to unfold the peptide and expose the cysteine residue.[3]
Peptide Aggregation The peptide may be aggregating under the reaction conditions, preventing efficient labeling. Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[2] Ensure the buffer composition is optimized for your peptide's solubility and stability.

Problem: Presence of Multiple Products or Non-Specific Labeling

Potential CauseSuggested Solution
High pH At pH values above 8.5, other nucleophilic residues such as lysine and the N-terminal amine become deprotonated and more reactive, leading to off-target labeling.[1][5] Solution: Lower the reaction pH to the 7.5-8.5 range to maximize cysteine selectivity.[1]
High Reagent Concentration A large molar excess of the labeling reagent increases the likelihood of reactions with less nucleophilic sites.[5] Solution: Titrate the this compound to determine the lowest effective molar excess required for sufficient cysteine labeling.[3]
Prolonged Reaction Time Longer incubation times can lead to the accumulation of side products from reactions with less reactive residues.[3] Solution: Optimize the reaction time by monitoring the progress of the reaction using techniques like HPLC or mass spectrometry.
Reaction with Buffer Components Buffers containing primary or secondary amines (e.g., Tris) can react with the bromoacetamide group, reducing its availability for the peptide. Solution: Use non-nucleophilic buffers such as HEPES or phosphate buffer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling a cysteine residue with this compound?

For selective labeling of cysteine residues, a pH range of 7.5-8.5 is generally recommended.[1] In this range, the cysteine thiol is sufficiently deprotonated to its more nucleophilic thiolate form, while minimizing the reactivity of other nucleophilic groups like the amines on lysine residues and the N-terminus.[1][5]

Q2: How should I prepare and store my this compound stock solution?

It is highly recommended to prepare stock solutions of this compound fresh before each use. Dissolve the solid reagent in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).[4] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them tightly sealed at -80°C for up to 6 months or at -20°C for up to one month.[4][6]

Q3: What are the common side reactions to be aware of?

The most common side reactions involve the alkylation of other nucleophilic amino acid residues besides cysteine. These include the N-terminal amine, the ε-amino group of lysine, and the imidazole ring of histidine.[3][5] These side reactions are more prominent at higher pH values (above 8.5).[5]

Q4: How can I confirm that my peptide is labeled correctly?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the standard analytical techniques for validating peptide labeling.[7][8] HPLC can be used to separate the labeled peptide from the unlabeled peptide and other impurities, while mass spectrometry will confirm the mass of the labeled peptide, verifying the addition of the this compound group.[8][9]

Q5: What purification methods are suitable for my labeled peptide?

Several chromatographic techniques can be used to purify PEGylated peptides, including:

  • Reversed-phase HPLC (RP-HPLC): Widely used for peptide purification.[]

  • Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from smaller molecules like unreacted labeling reagent.[11][12]

  • Ion Exchange Chromatography (IEX): Can separate molecules based on charge differences, which may be altered by PEGylation.[][12] Non-chromatographic methods like dialysis and ultrafiltration can also be used to remove excess, smaller molecular weight by-products.[11][12]

Experimental Protocols

Protocol 1: General Peptide Labeling with this compound
  • Peptide Preparation: Ensure your peptide solution is free of any reducing agents like DTT or BME. If necessary, perform a buffer exchange into a non-nucleophilic reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).

  • Labeling Reaction: Add the this compound stock solution to the peptide solution to achieve the desired molar excess (e.g., 10-fold molar excess over the peptide).

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for your specific peptide.

  • Quenching: Stop the reaction by adding a quenching reagent with a free thiol, such as DTT or BME, to a final concentration that is in large excess of the initial bromoacetamide concentration (e.g., 20-50 mM).[1][3] Incubate for at least 15-30 minutes.

  • Purification: Remove excess labeling reagent and quenching reagent by a suitable method such as size-exclusion chromatography (desalting column) or dialysis.[1][3] Further purification can be performed by RP-HPLC.

  • Analysis: Confirm the labeling efficiency and purity of the final product by HPLC and mass spectrometry.[8]

Protocol 2: Analysis of Labeling Efficiency by RP-HPLC
  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a suitable gradient to separate the unlabeled peptide from the more hydrophobic labeled peptide (e.g., a linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Calculate the labeling efficiency by integrating the peak areas of the labeled and unlabeled peptide.

Visualizations

TroubleshootingWorkflow start Start: Low Labeling Yield check_ph Is pH between 7.5 and 8.5? start->check_ph check_reducing_agents Are reducing agents (DTT, BME) absent? check_ph->check_reducing_agents Yes solution_ph Adjust pH to 7.5-8.5 check_ph->solution_ph No check_reagent_quality Is the labeling reagent fresh/stored properly? check_reducing_agents->check_reagent_quality Yes solution_reducing_agents Remove reducing agents (desalting, dialysis) check_reducing_agents->solution_reducing_agents No check_stoichiometry Is the reagent stoichiometry sufficient? check_reagent_quality->check_stoichiometry Yes solution_reagent_quality Use fresh reagent stock check_reagent_quality->solution_reagent_quality No solution_stoichiometry Increase molar excess of reagent check_stoichiometry->solution_stoichiometry No end_success Yield Improved check_stoichiometry->end_success Yes solution_ph->check_reducing_agents solution_reducing_agents->check_reagent_quality solution_reagent_quality->check_stoichiometry solution_stoichiometry->end_success

Caption: Troubleshooting workflow for low peptide labeling yield.

ReactionPathway peptide Peptide-SH (Cysteine Residue) thiolate Peptide-S⁻ (Thiolate Anion) peptide->thiolate pH 7.5-8.5 (-H⁺) reagent Br-CH2-CO-NH-PEG3-C2-Boc (this compound) labeled_peptide Peptide-S-CH2-CO-NH-PEG3-C2-Boc (Labeled Peptide) reagent->labeled_peptide hbr HBr thiolate->labeled_peptide Nucleophilic Attack

Caption: Reaction pathway for cysteine labeling.

References

Technical Support Center: Bromoacetamido-PEG3-C2-Boc and Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers using Bromoacetamido-PEG3-C2-Boc to label molecules containing thiol (sulfhydryl) groups, such as cysteine residues in proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a thiol?

A1: The optimal pH for the alkylation of thiols with bromoacetamide reagents is typically in the range of 7.5 to 8.5.[1] The reaction rate increases significantly as the pH approaches and exceeds the pKa of the thiol group.[2]

Q2: Why is pH so critical for this reaction?

A2: The reaction proceeds through a nucleophilic attack of the deprotonated thiol group, known as the thiolate anion (S⁻), on the electrophilic carbon of the bromoacetamide. The concentration of the highly reactive thiolate anion is dependent on the pH. The pKa of a typical cysteine thiol group is around 8.3-8.6.[1][2] At pH values near or slightly above the pKa, a sufficient concentration of the thiolate is present to ensure an efficient reaction.

Q3: What happens if the reaction pH is too low?

A3: If the pH is too low (e.g., below 7.0), the thiol group will be predominantly in its protonated form (-SH). This form is significantly less nucleophilic, leading to a very slow or incomplete reaction and low labeling efficiency.[1]

Q4: What are the risks of using a pH that is too high?

A4: While a higher pH increases the concentration of the reactive thiolate, it also introduces risks. At pH values above 9.0, the bromoacetamide group itself can undergo hydrolysis, rendering it inactive.[1] Furthermore, high pH increases the nucleophilicity of other amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) and the imidazole ring of histidine, which can lead to non-specific, off-target labeling.[1][2]

Q5: What are the recommended buffers for this conjugation?

A5: Phosphate-buffered saline (PBS) or sodium phosphate buffers are commonly used. Tris buffers can also be used, but it's important to note that at higher concentrations and pH, the primary amine in Tris can act as a nucleophile. Borate buffers are also a suitable option for maintaining a stable pH in the slightly basic range. The key is to use a buffer with sufficient capacity to maintain the desired pH throughout the reaction.[1]

Q6: How does the local environment of a cysteine residue affect the reaction?

A6: The pKa of a specific cysteine residue in a protein can vary depending on its microenvironment (i.e., neighboring amino acids).[3] This can influence the ideal pH for its selective modification. If a cysteine is buried within the protein's structure, it may be inaccessible to the PEG reagent, requiring denaturation for efficient labeling.[2]

Quantitative Data Summary

The following table summarizes the effect of pH on the key parameters of the bromoacetamide-thiol conjugation reaction.

pH RangeThiolate (S⁻) AvailabilityBromoacetamide StabilityReaction Rate with ThiolsPotential for Side Reactions (Lysine, Histidine)
< 7.0 LowHighVery SlowLow
7.0 - 7.5 ModerateHighModerateLow to Moderate (Histidine reactivity increases above pH 6)[2]
7.5 - 8.5 Optimal GoodOptimal Moderate (Histidine)
> 8.5 HighDecreasing (Hydrolysis risk)FastHigh (Lysine reactivity increases significantly above pH 9)[2][4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency 1. Incorrect pH: The buffer pH is too low, preventing thiol deprotonation.[2] 2. Oxidized Thiol: The thiol group has formed a disulfide bond and is unavailable for reaction. 3. Inaccessible Thiol: The target cysteine is buried within the protein's tertiary structure.[2] 4. Degraded Reagent: The bromoacetamido-PEG reagent has been hydrolyzed due to improper storage or handling.1. Verify and Adjust pH: Ensure the reaction buffer pH is within the optimal 7.5-8.5 range.[1] 2. Reduce Disulfide Bonds: Pre-treat the protein/peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is ideal as it does not contain a free thiol and does not need to be removed before adding the bromoacetamide reagent.[5] If DTT is used, it must be removed (e.g., via a desalting column) prior to conjugation.[5] 3. Denature Protein: If the cysteine is not accessible, perform the reaction under denaturing conditions (e.g., using urea), if compatible with your experimental goals.[1] 4. Use Fresh Reagent: Prepare the bromoacetamido-PEG solution fresh before each experiment.[1]
Non-specific Labeling or Aggregation 1. pH is Too High: High pH increases the reactivity of other nucleophilic residues like lysine and histidine.[1] 2. High Reagent Concentration: A large excess of the PEG reagent increases the probability of reaction at less reactive sites.[1]1. Lower the pH: Decrease the reaction pH to the lower end of the optimal range (e.g., 7.5).[1] 2. Optimize Stoichiometry: Perform a titration to find the lowest effective molar excess of the PEG reagent needed for complete labeling of the target thiol. A starting point of 10-20 fold molar excess is common.[6][7]
Reagent Precipitates in Solution 1. Low Aqueous Solubility: The this compound reagent may have limited solubility in purely aqueous buffers.1. Use a Co-solvent: Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF first. Then, add this stock solution to the aqueous reaction buffer, ensuring the final organic solvent concentration is low (typically <10%) to avoid protein denaturation.[5][6]

Experimental Protocol & Visualizations

General Protocol for Labeling a Cysteine-Containing Protein

This protocol provides a general guideline. Optimization of reagent concentrations, pH, and reaction time is recommended for each specific application.

  • Protein Preparation:

    • Dissolve the thiol-containing protein in the chosen reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.8).

    • If the protein contains disulfide bonds, add TCEP to a final concentration of 10-fold molar excess over the protein and incubate for 1 hour at room temperature.[5]

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction:

    • Add the PEG reagent stock solution to the protein solution to achieve a final 10- to 20-fold molar excess of the reagent over the protein.[6]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching:

    • Stop the reaction by adding a small molecule thiol scavenger, such as 2-mercaptoethanol or L-cysteine, to a final concentration of 10-100 mM.[5] Incubate for 30 minutes. This will react with any excess bromoacetamide reagent.

  • Purification:

    • Remove the unreacted PEG reagent and quenching agent by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).[5][8]

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup prep_protein Prepare Protein in Reaction Buffer (pH 7.5-8.5) reduce Reduce Disulfides (e.g., with TCEP) prep_protein->reduce If necessary react Combine Protein and PEG Reagent (10-20x molar excess) prep_protein->react prep_peg Prepare Fresh Stock of Bromoacetamido-PEG prep_peg->react reduce->react incubate Incubate (2h @ RT or O/N @ 4°C) react->incubate quench Quench Reaction (e.g., with L-Cysteine) incubate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify product Purified PEG-Conjugate purify->product

Caption: General experimental workflow for thiol-PEG conjugation.
Reaction Mechanism and pH Dependence

The reaction's efficiency is governed by the pH-dependent equilibrium between the unreactive protonated thiol (R-SH) and the highly nucleophilic thiolate anion (R-S⁻).

Caption: Reaction mechanism showing the key role of the thiolate anion.
Troubleshooting Logic for pH Optimization

Choosing the correct pH involves balancing the need for a reactive nucleophile against the risk of side reactions and reagent instability.

ph_logic_tree start Select Reaction pH ph_low pH < 7.0 start->ph_low ph_optimal pH 7.5 - 8.5 start->ph_optimal ph_high pH > 8.5 start->ph_high outcome_low Result: - Thiol is protonated (-SH) - Very slow or no reaction - Low Yield ph_low->outcome_low outcome_optimal Result: - Sufficient thiolate (R-S⁻) - Good reaction rate - High Yield & Specificity ph_optimal->outcome_optimal outcome_high Result: - Reagent hydrolysis - Off-target reactions  (Lys, His) - Low Specificity ph_high->outcome_high

Caption: Decision logic for selecting the optimal reaction pH.

References

preventing side reactions with Bromoacetamido-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromoacetamido-PEG3-C2-Boc. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing troubleshooting guidance and answers to frequently asked questions. Our goal is to help you prevent and troubleshoot potential side reactions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group of this compound and what does it target?

The primary reactive group is the bromoacetamide moiety. It is an alkylating agent that specifically targets nucleophilic groups, most notably the thiol group (-SH) of cysteine residues in proteins and peptides.[1][2][3] The reaction proceeds via an SN2 mechanism to form a stable and irreversible thioether bond.[1][]

Q2: What is the optimal pH for the reaction between bromoacetamide and a thiol group?

The reaction of bromoacetamide with a thiol is pH-dependent.[1] The optimal pH range is typically between 7.0 and 8.5.[1] This is because the reaction rate increases with pH as the more nucleophilic thiolate anion (S-) becomes the dominant species.[1] However, at pH values above 8.5-9.0, the risk of side reactions with other nucleophilic amino acid residues, such as lysine and histidine, increases.[5][6]

Q3: What are the main advantages of using a bromoacetamide linker over a maleimide linker for thiol conjugation?

The primary advantage of a bromoacetamide linker is the formation of a highly stable, irreversible thioether bond.[2][][7] In contrast, the thiosuccinimide bond formed from a maleimide-thiol reaction can be reversible under certain physiological conditions through a retro-Michael reaction, which can lead to deconjugation.[7][8] Bromoacetamide conjugates are less susceptible to exchange reactions with other thiols present in biological systems.[7]

Q4: Can this compound react with other amino acids besides cysteine?

Yes, while the reaction with cysteine's thiol group is favored, the bromoacetamide group can react with other nucleophilic amino acid side chains, particularly at higher pH values. These "off-target" reactions can occur with the imidazole ring of histidine and the ε-amino group of lysine.[5][6][9] To minimize these side reactions, it is crucial to control the reaction pH, stoichiometry, and reaction time.

Q5: How should I store this compound?

This compound should be stored at -20°C for long-term stability, where it can be stable for at least three years in its pure form.[10] For shorter periods, storage at 4°C is also acceptable.[10] If dissolved in a solvent, it is best to store the solution at -80°C for up to six months or at -20°C for up to one month.[10] It is important to protect the compound from moisture to prevent hydrolysis of the bromoacetamide group.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with this compound and provides systematic approaches to identify and resolve them.

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Inactive Bromoacetamide Reagent The bromoacetamide group is susceptible to hydrolysis, especially when exposed to moisture or aqueous solutions for extended periods. Always use a fresh, anhydrous solvent like DMSO or DMF to prepare the stock solution of the linker immediately before use.Avoid repeated freeze-thaw cycles of the stock solution.
Oxidized Thiol Groups The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive towards bromoacetamide. Pre-treat your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.Crucially , remove the reducing agent before adding the bromoacetamide reagent, as it will compete for reaction. This can be done using a desalting column or buffer exchange.[11]
Suboptimal Reaction pH The reaction rate is significantly slower at acidic pH. Ensure your reaction buffer is within the optimal pH range of 7.0-8.5.[1]Verify the pH of your buffer immediately before starting the reaction.
Incorrect Stoichiometry An insufficient molar excess of the bromoacetamide reagent will lead to incomplete conjugation. Start with a 10-20 fold molar excess of the bromoacetamide reagent over the thiol-containing molecule.[2][11]Optimize the ratio for your specific application to achieve the desired level of conjugation.
Problem 2: Presence of Unexpected Side Products (Off-Target Reactions)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Recommendations
Reaction with Other Nucleophilic Residues At higher pH, the bromoacetamide group can react with other nucleophilic amino acid side chains like histidine and lysine.[5][6][9] Maintain the reaction pH in the lower end of the optimal range (e.g., pH 7.0-7.5) to maximize selectivity for thiols.[5]Avoid prolonged reaction times. Monitor the reaction progress to stop it once the desired level of conjugation with cysteine is achieved.Optimize the stoichiometry; a very large excess of the bromoacetamide reagent can increase the likelihood of off-target reactions.
Hydrolysis of the Bromoacetamide Group The bromoacetamide group can hydrolyze to a non-reactive hydroxyacetamide. Prepare the bromoacetamide solution fresh and add it to the reaction mixture immediately.Minimize the reaction time as much as possible.

Experimental Protocols

General Protocol for Cysteine-Specific Protein Conjugation
  • Protein Preparation:

    • Dissolve the cysteine-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH between 7.0 and 8.5.[1]

    • If the protein contains disulfide bonds that need to be reduced, incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column or dialysis, exchanging the buffer with a fresh, nitrogen-purged conjugation buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.[11] The optimal time should be determined empirically.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol-containing reagent, such as 2-mercaptoethanol or N-acetylcysteine, to a final concentration of ~50 mM to quench any unreacted bromoacetamide.

  • Purification of the Conjugate:

    • Remove the excess unreacted linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of conjugation.

Visualizations

G Reaction of this compound with Cysteine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Bromoacetamido This compound Conjugate Protein-S-CH2-CO-NH-PEG3-C2-Boc (Stable Thioether Bond) Bromoacetamido->Conjugate SN2 Reaction Protein Protein-SH (Cysteine) Protein->Conjugate Conditions pH 7.0 - 8.5 Room Temperature

Caption: Reaction scheme for the alkylation of a cysteine thiol with this compound.

G Troubleshooting Workflow for Low Conjugation Yield start Low Conjugation Yield Observed check_reagent Is the Bromoacetamide Reagent Active? start->check_reagent check_thiol Are the Thiol Groups Reduced? check_reagent->check_thiol Yes solution_reagent Use Freshly Prepared Linker Solution check_reagent->solution_reagent No check_ph Is the Reaction pH Optimal (7.0-8.5)? check_thiol->check_ph Yes solution_thiol Reduce Protein with TCEP/DTT and Remove Reducing Agent check_thiol->solution_thiol No check_stoichiometry Is the Molar Excess of the Linker Sufficient? check_ph->check_stoichiometry Yes solution_ph Adjust Buffer pH to 7.0-8.5 check_ph->solution_ph No solution_stoichiometry Increase Molar Excess of the Linker check_stoichiometry->solution_stoichiometry No success Successful Conjugation check_stoichiometry->success Yes solution_reagent->check_thiol solution_thiol->check_ph solution_ph->check_stoichiometry solution_stoichiometry->success

Caption: A logical workflow for troubleshooting low conjugation yield.

References

Technical Support Center: Bromoacetamido-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromoacetamido-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this PROTAC linker in solution and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It contains a bromoacetamide group for covalent conjugation to nucleophiles (such as cysteine residues in proteins), a polyethylene glycol (PEG) spacer to enhance solubility and provide appropriate length, and a Boc-protected amine for subsequent chemical modifications.

Q2: What are the primary factors affecting the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, the presence of nucleophiles, and exposure to light. The bromoacetamide group is susceptible to nucleophilic attack and hydrolysis, while the Boc protecting group is sensitive to acidic conditions.

Q3: How should I store the solid compound and its stock solutions?

A3: For long-term storage, the solid form of this compound should be kept at -20°C in a dry, dark environment. Stock solutions, typically prepared in an anhydrous solvent like DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to one month.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: At what pH is the bromoacetamide group most reactive and most stable?

A4: The bromoacetamide group is most reactive towards thiols (like cysteine) at a pH slightly above the pKa of the thiol group, which is typically around 8.5. Under these conditions, the more nucleophilic thiolate anion is the predominant species. The bromoacetamide moiety is susceptible to hydrolysis under strongly acidic or basic conditions. For general stability in the absence of nucleophiles, a neutral pH is recommended.

Q5: Is the Boc protecting group stable under my experimental conditions?

A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to basic conditions and most nucleophiles. However, it is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid). Therefore, it is crucial to avoid strongly acidic environments if the integrity of the Boc group is required for subsequent synthetic steps.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation to my protein. 1. Degradation of this compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Suboptimal pH for conjugation: The pH of the reaction buffer may not be optimal for the reaction with the target nucleophile (e.g., cysteine). 3. Presence of competing nucleophiles: The buffer or other components in the reaction mixture may contain nucleophiles that compete with the target protein.1. Prepare a fresh stock solution from solid material. Ensure proper storage of aliquots at -80°C. 2. Adjust the pH of the reaction buffer to be slightly above the pKa of the target thiol (typically pH 7.5-8.5 for cysteine). 3. Use non-nucleophilic buffers such as phosphate, HEPES, or MOPS. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
Loss of the Boc protecting group during my experiment. Acidic conditions: The reaction or purification conditions may be too acidic, leading to the cleavage of the Boc group.Maintain a neutral or slightly basic pH throughout your experimental workflow if the Boc group needs to be preserved. If acidic conditions are unavoidable, consider an alternative protecting group.
Observation of unexpected side products. 1. Hydrolysis of the bromoacetamide group: In aqueous buffers, the bromoacetamide can hydrolyze to a hydroxyacetamide derivative over time. 2. Reaction with non-target nucleophiles: The bromoacetamide may react with other nucleophilic residues on the protein (e.g., histidine, lysine) or with other components in the solution.1. Use freshly prepared solutions and minimize reaction times in aqueous buffers. Consider performing the reaction at a lower temperature to reduce the rate of hydrolysis. 2. Optimize the reaction pH to favor conjugation with the intended nucleophile. A lower pH can increase selectivity for cysteine over other nucleophilic residues.

Quantitative Data Summary

Functional Group Condition Parameter Value/Observation
Bromoacetamide Strongly Acidic or Basic pHStabilityProne to hydrolysis.
pH ~8.5 (with thiols)ReactivityOptimal for reaction with cysteine.
Aqueous Buffer (general)StabilityCan undergo hydrolysis over time.
Boc-Amine Acidic Conditions (e.g., TFA)StabilityLabile, undergoes cleavage.
Basic ConditionsStabilityGenerally stable.
NucleophilesStabilityGenerally stable.
PEG Linker Physiological ConditionsStabilityGenerally stable.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of the compound.

  • Dissolve the solid in anhydrous dimethyl sulfoxide (DMSO) to the desired concentration (e.g., 100 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Procedure for Conjugation to a Cysteine-Containing Protein

  • Prepare a solution of the cysteine-containing protein in a non-nucleophilic buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5.

  • If the protein has disulfide bonds, it may be necessary to reduce them first with a reducing agent like TCEP, followed by removal of the reducing agent.

  • Add the this compound stock solution to the protein solution at a desired molar excess. The final DMSO concentration should typically be kept below 5% (v/v).

  • Incubate the reaction mixture at room temperature or 4°C for a specified period (e.g., 1-4 hours). The reaction progress can be monitored by LC-MS.

  • Quench the reaction by adding a small molecule thiol such as N-acetylcysteine or β-mercaptoethanol.

  • Purify the protein-conjugate using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted linker and other small molecules.

Visualizations

degradation_pathway A This compound B Hydrolysis A->B Aqueous Buffer D Nucleophilic Substitution (e.g., Protein-SH) A->D pH 7.5-8.5 F Acidic Conditions A->F e.g., TFA C Hydroxyacetamido-PEG3-C2-Boc B->C E Protein-S-acetamido-PEG3-C2-Boc (Desired Conjugate) D->E G Bromoacetamido-PEG3-C2-NH2 F->G Boc Deprotection

Caption: Potential degradation and reaction pathways of this compound in solution.

troubleshooting_workflow Start Low Conjugation Yield Q1 Is the linker stock solution fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction pH optimal (e.g., 7.5-8.5 for cysteine)? A1_Yes->Q2 Sol1 Prepare fresh stock solution from solid. Aliquot and store at -80°C. A1_No->Sol1 End Re-run experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the buffer non-nucleophilic? A2_Yes->Q3 Sol2 Adjust buffer pH. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Use a non-nucleophilic buffer (e.g., PBS, HEPES). A3_No->Sol3 Sol3->End

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Managing Protein Aggregation after Bromoacetamido-PEG3-C2-Boc Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation issues following labeling with Bromoacetamido-PEG3-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a chemical labeling reagent with three key functional components:

  • Bromoacetamide: This is a reactive group that specifically targets and forms a stable covalent bond with the thiol group of cysteine residues on a protein.[1] Under certain conditions, it can also react with other nucleophilic residues like histidine and lysine, particularly at a higher pH.[2]

  • PEG3 (Polyethylene Glycol): The short polyethylene glycol linker enhances the water solubility of the reagent and the resulting labeled protein, which can help mitigate aggregation.[3][4]

  • Boc (tert-Butoxycarbonyl): This is a protecting group on an amine. Its presence adds hydrophobicity to the molecule.[5][6][7] It can be removed using strong acids like trifluoroacetic acid (TFA).[8]

Q2: What are the primary causes of protein aggregation after labeling with this reagent?

A2: Protein aggregation after labeling can be attributed to several factors:

  • Increased Hydrophobicity: The Boc protecting group is hydrophobic and its addition to the protein surface can increase the overall hydrophobicity, promoting self-association and aggregation.[5]

  • Disruption of Protein Structure: The labeling process itself can introduce stress to the protein. Covalent modification of cysteine residues can alter the protein's native conformation, potentially exposing hydrophobic patches that lead to aggregation.[2]

  • Suboptimal Reaction Conditions: Factors such as high protein concentration, inappropriate pH, high temperature, or an excessive molar ratio of the labeling reagent can all contribute to protein aggregation.[2]

  • Boc Deprotection Step: The use of strong acids like TFA to remove the Boc group can denature the protein if not performed under optimal conditions. Residual TFA after deprotection can also lower the pH and induce aggregation.[9]

  • Intermolecular Crosslinking: Although less common with cysteine-specific labeling, if the protein has multiple accessible and reactive cysteines, there is a possibility of intermolecular disulfide bond formation, especially under oxidizing conditions, or non-specific reactions leading to crosslinking.

Q3: Should I remove the Boc group before or after purification of the labeled protein?

A3: It is generally recommended to purify the Boc-labeled protein first to remove excess, unreacted labeling reagent. The Boc group can then be removed in a subsequent step, followed by another purification step (e.g., buffer exchange) to remove the deprotection reagents like TFA and any small molecules generated. This multi-step purification approach ensures a cleaner final product and minimizes the protein's exposure to harsh deprotection conditions in the presence of other contaminants.

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness during or after the labeling reaction.

This indicates significant protein aggregation.

Potential Cause Troubleshooting Steps
High Protein Concentration Decrease the initial protein concentration for the labeling reaction (e.g., to 1-2 mg/mL). If a higher final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein.
Suboptimal Buffer pH Ensure the buffer pH is optimal for both protein stability and the bromoacetamide reaction (typically pH 7.0-8.5). Avoid pH values close to the protein's isoelectric point (pI).[2]
Incorrect Ionic Strength Adjust the salt concentration of the buffer. For many proteins, a physiological salt concentration (e.g., 150 mM NaCl) helps to minimize non-specific electrostatic interactions that can lead to aggregation.
High Molar Excess of Reagent Reduce the molar ratio of this compound to protein. Perform a titration to determine the optimal ratio that achieves sufficient labeling without causing aggregation.
Elevated Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C). This will slow down the reaction rate, so a longer incubation time may be necessary.[2]
Issue 2: The labeled protein solution is clear, but subsequent analysis shows soluble aggregates.

This suggests the formation of smaller, soluble aggregates that are not visible to the naked eye.

Potential Cause Troubleshooting Steps
Subtle Conformational Changes Add stabilizing excipients to the labeling and storage buffers. Common stabilizers and their recommended concentrations are listed in the table below.
Residual Reagent or Byproducts Immediately after the labeling reaction, purify the conjugate using a suitable method like size exclusion chromatography (SEC) to separate the labeled protein from unreacted reagent and small aggregates.
Boc Deprotection Conditions Optimize the Boc deprotection step. Use the lowest effective concentration of TFA and the shortest possible reaction time. Ensure complete removal of TFA by dialysis or buffer exchange immediately after deprotection.
Oxidation of Free Thiols If the protein has other accessible cysteine residues, consider adding a reducing agent like DTT or TCEP to the storage buffer to prevent intermolecular disulfide bond formation. Note: Ensure the reducing agent is removed before the next labeling step.[10]

Stabilizing Additives for Protein Formulations

Additive Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5-10% (w/v)Preferential exclusion, promotes protein hydration and stability.
Polyols (e.g., Glycerol, Sorbitol) 10-20% (v/v)Increases solvent viscosity and stabilizes the native protein structure.[10]
Amino Acids (e.g., Arginine, Glycine) 50-250 mMSuppress aggregation by interacting with hydrophobic patches and stabilizing the protein.[10]
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01-0.1% (v/v)Prevent surface-induced aggregation and can solubilize protein aggregates.

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein
  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a concentration of 1-2 mg/mL.

    • If the target cysteine is in a disulfide bond, reduce the protein with 5-10 mM DTT for 1 hour at room temperature. Remove the DTT using a desalting column or dialysis against the labeling buffer.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved reagent to the protein solution.

    • Incubate the reaction for 2-4 hours at 4°C or 1-2 hours at room temperature with gentle mixing. Protect the reaction from light.

  • Quenching:

    • Add a quenching reagent, such as L-cysteine or DTT, to a final concentration of 10-50 mM to consume any unreacted bromoacetamide. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the labeled protein using size exclusion chromatography (SEC) or dialysis to remove excess reagent and quenching agent.

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC)
  • Column and Mobile Phase Selection:

    • Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates.

    • The mobile phase should be a buffer that maintains the stability of the labeled protein (e.g., PBS, pH 7.4).[11]

  • Sample Preparation:

    • Filter the protein sample through a 0.22 µm filter before injection to remove any large particulates.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the protein sample.

    • Monitor the elution profile using UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomeric protein and any higher-order aggregates.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all protein peaks.

Protocol 3: Detection of Protein Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other contaminants.[12]

    • Adjust the protein concentration to a range suitable for the DLS instrument (typically 0.1-1.0 mg/mL).[12]

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature.

  • Data Acquisition:

    • Load the sample into a clean cuvette.

    • Acquire multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile. The presence of particles with a larger hydrodynamic radius compared to the monomeric protein indicates aggregation.

    • The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample. A higher PDI value suggests a wider range of particle sizes, which can be indicative of aggregation.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (1-2 mg/mL) Reduction Reduction (optional) (DTT/TCEP) Protein->Reduction If needed Desalting Desalting/ Buffer Exchange Reduction->Desalting Labeling Add Bromoacetamido- PEG3-C2-Boc Desalting->Labeling Incubation Incubate (4°C or RT) Labeling->Incubation Quenching Quench Reaction (L-cysteine/DTT) Incubation->Quenching Purification1 Purification 1 (SEC/Dialysis) Quenching->Purification1 Deprotection Boc Deprotection (TFA) Purification1->Deprotection Purification2 Purification 2 (Buffer Exchange) Deprotection->Purification2 Analysis Aggregation Analysis (SEC/DLS) Purification2->Analysis

Caption: Experimental workflow for labeling and purification.

troubleshooting_logic start Protein Aggregation Observed? visible_precipitate Visible Precipitate? start->visible_precipitate Yes end_ok Aggregation Resolved start->end_ok No soluble_aggregates Soluble Aggregates (by SEC/DLS)? visible_precipitate->soluble_aggregates No check_conc Reduce Protein Concentration visible_precipitate->check_conc Yes add_stabilizers Add Stabilizing Excipients soluble_aggregates->add_stabilizers Yes soluble_aggregates->end_ok No optimize_buffer Optimize Buffer (pH, Ionic Strength) check_conc->optimize_buffer reduce_reagent Reduce Reagent: Protein Ratio optimize_buffer->reduce_reagent lower_temp Lower Reaction Temperature reduce_reagent->lower_temp end_further Further Optimization lower_temp->end_further purify_post_label Purify Immediately After Labeling add_stabilizers->purify_post_label optimize_deprotection Optimize Boc Deprotection purify_post_label->optimize_deprotection add_reducing_agent Add Reducing Agent to Storage Buffer optimize_deprotection->add_reducing_agent add_reducing_agent->end_further

Caption: Troubleshooting decision tree for protein aggregation.

References

storage conditions for Bromoacetamido-PEG3-C2-Boc to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromoacetamido-PEG3-C2-Boc

This technical support guide provides essential information on the proper storage and handling of this compound to prevent its degradation and ensure optimal performance in your research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation of the PEG linker.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO).[1] For long-term storage (up to 6 months), it is highly recommended to store aliquots at -80°C to minimize degradation.[1][2] For shorter-term storage (up to one month), -20°C is acceptable.[1][2] It is crucial to use single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1]

Q3: How sensitive is this compound to light and moisture?

A3: The compound is sensitive to both light and moisture. The PEG component is susceptible to oxidation, and the bromoacetamide group can undergo hydrolysis.[3] Therefore, it is critical to store the compound in the dark and in a dry environment. When handling, allow the container to warm to room temperature before opening to prevent condensation from forming inside.

Q4: What is the expected shelf-life of this compound?

A4: When stored correctly in its solid form at -20°C, the compound is expected to be stable for up to three years.[1] In solution, its stability is reduced, with a recommended maximum storage of 6 months at -80°C.[1][2]

Q5: Are there any incompatible substances I should avoid storing with this compound?

A5: Yes. Avoid storing this compound near strong acids, bases, or oxidizing agents. The Boc (tert-butyloxycarbonyl) protecting group is labile in acidic conditions, and the bromoacetamide group can react with nucleophiles, including strong bases.[4][5][6]

Storage Conditions Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound.

FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 3 yearsProtect from light and moisture; store under inert gas.
In Solvent -80°CUp to 6 monthsUse anhydrous solvent; aliquot to avoid freeze-thaw cycles.[1][2]
In Solvent -20°CUp to 1 monthSuitable for short-term use; protect from light.[1][2]

Troubleshooting Guide

Problem 1: Reduced or no reactivity of the bromoacetamide group in my conjugation reaction.

  • Possible Cause: The bromoacetamide group may have hydrolyzed due to exposure to moisture during storage or handling. This is a common issue with reactive functional groups if the compound is not stored in a desiccated environment.

  • Solution: Ensure the compound is stored in a tightly sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. If degradation is suspected, using a fresh vial of the reagent is recommended.

Problem 2: My analytical results (e.g., NMR, Mass Spectrometry) show an unexpected species with a lower molecular weight.

  • Possible Cause: This could indicate the loss of the Boc protecting group. This can happen if the compound has been exposed to acidic conditions, even trace amounts, during storage or in your experimental setup. The Boc group is designed to be removed under acidic conditions.[4][6][7]

  • Solution: Review all reagents and solvents used for any potential acidity. Ensure dedicated and clean labware. Store the compound away from any acidic substances.

Problem 3: The compound appears clumpy, sticky, or discolored.

  • Possible Cause: Physical changes like clumping or stickiness can be a sign of moisture absorption. PEG compounds are often hygroscopic. Discoloration might suggest oxidative degradation or other chemical decomposition.

  • Solution: Discard the reagent as its purity is compromised. To prevent this in the future, always store the solid compound in a desiccator at the recommended low temperature and consider backfilling the container with an inert gas after each use.

Degradation Pathways

Improper storage can lead to the degradation of this compound through two primary pathways: hydrolysis of the bromoacetamide group and acid-catalyzed cleavage of the Boc protecting group.

DegradationPathways main This compound hydrolyzed Hydroxyacetamido-PEG3-C2-Boc (Inactive for Thiol Conjugation) main->hydrolyzed Hydrolysis deprotected Bromoacetamido-PEG3-C2-Amine (Primary Amine Exposed) main->deprotected Acid-catalyzed Cleavage moisture Moisture (H₂O) moisture->hydrolyzed acid Acid (H⁺) acid->deprotected

Caption: Potential degradation pathways for this compound.

Experimental Protocols

While specific stability testing protocols for this compound are not publicly available, a general approach to assess its stability would involve:

  • Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in a suitable anhydrous solvent (e.g., DMSO).

  • Storage Conditions: Store these aliquots under various conditions, such as different temperatures (-80°C, -20°C, 4°C, and room temperature), light exposures (dark vs. ambient light), and humidity levels.

  • Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Analysis: Analyze the samples using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of any degradation products.

  • Functional Assay: To test the reactivity of the bromoacetamide group, a functional assay can be performed by reacting the stored compound with a thiol-containing molecule (e.g., glutathione or cysteine) and quantifying the conjugation product via HPLC or MS.

By following these guidelines, researchers can ensure the integrity and reactivity of their this compound for successful experimental outcomes.

References

Technical Support Center: Mass Spectrometry of Bromoacetamido-PEG3-C2-Boc Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of peptides labeled with Bromoacetamido-PEG3-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a peptide labeled with this compound?

A1: The monoisotopic mass of the added this compound linker after reaction with a cysteine residue (replacement of bromine with sulfur) is 411.2107 Da . This is calculated by summing the masses of the components of the linker attached to the peptide. It is crucial to use this mass when searching for your modified peptide in the mass spectrum.

Q2: What are the most common reasons for not observing the labeled peptide in my mass spectrum?

A2: Several factors could contribute to this issue:

  • Incomplete Labeling: The reaction between the bromoacetamide group and the cysteine thiol may be inefficient. Ensure proper reaction conditions, including pH and incubation time.

  • Sample Loss: PEGylated peptides can be prone to sticking to surfaces. Use low-binding tubes and pipette tips.

  • Ionization Suppression: The presence of the PEG chain can sometimes suppress the ionization of the peptide.

  • Incorrect Mass Calculation: Double-check that you are searching for the correct monoisotopic mass of the labeled peptide.

Q3: Why do I see a peak corresponding to the loss of the Boc group?

A3: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[1] If your LC-MS mobile phase contains trifluoroacetic acid (TFA), you may observe in-source fragmentation or complete loss of the Boc group.[1] This will result in a mass loss of 100.0524 Da (for C5H8O2) or 56.0626 Da (for C4H8, isobutylene). Consider using a mobile phase with a less harsh acid, such as formic acid.

Q4: I am observing multiple peaks with a repeating mass difference. What are these?

A4: This is a characteristic signature of polyethylene glycol (PEG) linkers. The repeating unit of ethylene glycol (C2H4O) has a mass of 44.0262 Da . You may be observing PEG contaminants in your sample, or it could be due to fragmentation of the PEG3 linker itself.

Troubleshooting Guides

Problem 1: Low or No Signal of the Labeled Peptide
Possible Cause Troubleshooting Step Rationale
Inefficient Labeling Reaction Optimize labeling pH (typically 7.5-8.5). Increase incubation time or reagent concentration.The thiol-bromoacetamide reaction is pH-dependent. Ensuring complete reaction is the first critical step.
Ionization Suppression by PEG Try a different ionization source (e.g., MALDI if using ESI).[1] Use post-column addition of amines to aid ionization.[2]PEG can sometimes interfere with efficient ionization in ESI. MALDI can be a softer ionization technique for such molecules.
Adsorption to Vials/Tubing Use low-adhesion microcentrifuge tubes and pipette tips. Pre-condition LC tubing with a similar sample.PEGylated molecules can be sticky and adsorb to surfaces, leading to sample loss.
Incorrect MS Settings Ensure the mass spectrometer is scanning in the correct m/z range for your labeled peptide.A simple oversight in instrument settings can lead to not detecting the ion of interest.
Problem 2: Complex or Uninterpretable Mass Spectra
Possible Cause Troubleshooting Step Rationale
In-source Fragmentation Lower the fragmentor/cone voltage on your mass spectrometer. Use a softer ionization method like MALDI.[1]High energies in the ion source can cause premature fragmentation of the labile Boc group and the PEG chain.
PEG Contamination Use high-purity solvents and new, clean labware. Be aware that PEG can leach from some plastics.[3]PEG is a common contaminant and its characteristic repeating unit pattern can complicate spectra.
Side Reactions Maintain a neutral to slightly basic pH (around 7.5) during labeling to minimize reaction with other nucleophilic residues like histidine or lysine.[4][5]Bromoacetamide can react with other amino acids at higher pH, leading to a heterogeneous mixture of products.
Multiple Charge States Analyze the isotopic pattern to confirm the charge state of your peptide. Use deconvolution software to simplify the spectrum.Peptides, especially larger ones, can exist in multiple charge states, which can complicate the appearance of the spectrum.
Problem 3: Ambiguous Fragmentation (MS/MS) Data
Possible Cause Troubleshooting Step Rationale
Dominant Linker Fragmentation Look for characteristic neutral losses of the PEG linker (multiples of 44.0262 Da) and the Boc group (100.0524 Da or 56.0626 Da).[6]The linker itself can fragment, and identifying these characteristic losses can confirm the presence of the label.
Low Peptide Backbone Fragmentation Increase collision energy (CID/HCD) to promote fragmentation of the peptide backbone.Sometimes the linker is more labile than the peptide backbone, leading to minimal sequence information at lower collision energies.
Ambiguous Modification Site Use in-source fragmentation to generate smaller fragments of the PEG chain, which can help pinpoint the site of modification.[7][8]This technique can simplify the fragmentation pattern and make it easier to identify the modified residue.

Quantitative Data Summary

The following table summarizes the key mass values to aid in data analysis.

Component/Modification Monoisotopic Mass (Da) Notes
This compound Linker (attached to Cys) 411.2107This is the mass added to the cysteine residue after the reaction.
Boc Group 100.0524The mass of the tert-butoxycarbonyl group.
Neutral Loss of Isobutylene from Boc 56.0626A common fragmentation product from the Boc group.
PEG Monomer Unit (C2H4O) 44.0262The repeating unit of the PEG linker.
Bromoacetamide Moiety 136.9505The reactive part of the linker before conjugation.

Experimental Protocols

Protocol 1: General Labeling of Cysteine-Containing Peptides
  • Peptide Preparation: Dissolve the purified peptide in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

  • Reduction (if necessary): If the peptide contains disulfide bonds, reduce them with a suitable reducing agent like DTT or TCEP according to standard protocols. Remove the reducing agent prior to labeling.

  • Labeling: Add a 10-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF) to the peptide solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol, to scavenge any unreacted labeling reagent.

  • Purification: Purify the labeled peptide using reversed-phase HPLC to remove excess labeling reagent and unreacted peptide.

Protocol 2: LC-MS Analysis of Labeled Peptides
  • Column: Use a C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% Formic Acid in water.[9]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[9]

  • Gradient: Develop a suitable gradient from low to high organic phase (Mobile Phase B) to ensure good separation of your labeled peptide from any impurities. A typical gradient might be 5-60% B over 30 minutes.

  • MS Settings (ESI):

    • Ionization Mode: Positive

    • Scan Range: Set an appropriate m/z range to include the expected charge states of your labeled peptide.

    • Fragmentor/Cone Voltage: Start with a low setting (e.g., 80V) to minimize in-source fragmentation and gradually increase if needed.

  • MS/MS Settings (CID/HCD):

    • Select the precursor ion corresponding to your labeled peptide.

    • Apply a stepped collision energy to observe a range of fragmentation patterns, from linker-specific losses to peptide backbone cleavages.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Peptide Purified Peptide Reduction Reduction (optional) Peptide->Reduction If disulfide bonds present Labeling Labeling with this compound Reduction->Labeling Purification HPLC Purification Labeling->Purification LCMS LC-MS Analysis Purification->LCMS MSMS MS/MS Fragmentation LCMS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Caption: Experimental workflow for labeling and mass spectrometry analysis.

troubleshooting_logic Start No Labeled Peptide Signal? Check_Mass Verify Correct Mass Calculation Start->Check_Mass Yes Optimize_Labeling Optimize Labeling Conditions (pH, time) Check_Mass->Optimize_Labeling Check_MS_Settings Check MS Scan Range & Ionization Optimize_Labeling->Check_MS_Settings In_Source_Frag Complex Spectrum? Check_MS_Settings->In_Source_Frag Lower_Voltage Lower Fragmentor/Cone Voltage In_Source_Frag->Lower_Voltage Yes Use_FA Use Formic Acid instead of TFA Lower_Voltage->Use_FA Check_Contamination Check for PEG Contamination Use_FA->Check_Contamination Ambiguous_MSMS Ambiguous MS/MS? Check_Contamination->Ambiguous_MSMS Look_For_Losses Identify Characteristic Linker Losses Ambiguous_MSMS->Look_For_Losses Yes Increase_CE Increase Collision Energy Look_For_Losses->Increase_CE Use_ISF Use In-Source Fragmentation Increase_CE->Use_ISF

Caption: Troubleshooting decision tree for common MS issues.

References

Validation & Comparative

A Comparative Guide to Alternatives for Bromoacetamido-PEG3-C2-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Electrophilic Linkers for Covalent PROTACs with Supporting Experimental Data.

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component: the warhead for the protein of interest (POI), the E3 ligase ligand, and the connecting linker. For covalent PROTACs, the linker often incorporates an electrophilic moiety that forms a covalent bond with a nucleophilic residue on the target protein or E3 ligase, offering potential advantages in potency and duration of action. Bromoacetamido-PEG3-C2-Boc is a commonly utilized building block for introducing a reactive bromoacetamide group. However, a range of alternative electrophiles are being explored to fine-tune reactivity, selectivity, and overall PROTAC performance.

This guide provides a comprehensive comparison of alternatives to the bromoacetamide group, focusing on chloroacetamide and vinyl sulfone electrophiles. We present a synthesis of available experimental data, detailed protocols, and visual workflows to aid researchers in the rational design and selection of linkers for their next generation of covalent PROTACs.

Performance Comparison of Electrophilic Warheads

The choice of electrophilic warhead is critical as it directly influences the reactivity and specificity of the covalent interaction. While bromoacetamides are widely used, chloroacetamides and vinyl sulfones present viable alternatives with distinct chemical properties.

Table 1: Comparative Degradation Activity of Covalent PROTACs with Different Electrophilic Warheads

TargetE3 LigaseElectrophilic WarheadPROTACDC₅₀ (nM)Dₘₐₓ (%)Cell LineReference
BTK CereblonAcrylamide (Irreversible)IRC-1Inefficient Degradation-MOLM-14[1]
BTK CereblonCyano-acrylamide (Reversible)RC-16.6>95MOLM-14[1]
BRD4 DCAF16Vinyl SulfonamideMMH212>90Jurkat[2]
BRD4 DCAF11/DCAF162-fluoro-5-nitrobenzoic amide (SNAr)ZZ7-16-0730.01597Jurkat[2]

Note: The data presented is compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.

From the available data, it is evident that the nature of the electrophilic warhead profoundly impacts the degradation efficiency. For instance, in the context of BTK degradation, a reversible covalent cyano-acrylamide warhead (RC-1) was significantly more effective than an irreversible acrylamide (IRC-1)[1]. For BRD4, a vinyl sulfonamide-based degrader (MMH2) and a novel SNAr-based electrophile (ZZ7-16-073) both demonstrated potent degradation at nanomolar and even picomolar concentrations, respectively[2]. While direct data for a bromoacetamide in these specific systems is unavailable for a side-by-side comparison, the high potency of the vinyl sulfonamide and SNAr electrophiles highlights them as powerful alternatives.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental process for evaluating these PROTACs, the following diagrams illustrate the key pathways and workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Covalent PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation

Figure 1: Mechanism of action for a covalent PROTAC.

The diagram above illustrates the catalytic cycle of a PROTAC. The covalent PROTAC facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the proteasome. For covalent PROTACs targeting the POI, the PROTAC is not recycled.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_validation Mechanism Validation Synthesis Synthesize PROTACs with Bromoacetamide, Chloroacetamide, and Vinyl Sulfone Linkers Cell_Culture Cell Culture and Treatment with PROTACs Synthesis->Cell_Culture Western_Blot Western Blot / In-Cell Western for Protein Quantification Cell_Culture->Western_Blot Dose_Response Dose-Response Curves (DC₅₀ and Dₘₐₓ Determination) Western_Blot->Dose_Response Proteasome_Inhibition Proteasome Inhibitor (e.g., MG132) Control Dose_Response->Proteasome_Inhibition E3_Ligase_Knockdown E3 Ligase Knockdown/ Knockout Control Dose_Response->E3_Ligase_Knockdown

Figure 2: Experimental workflow for comparing PROTAC efficacy.

This workflow outlines the key steps in evaluating and comparing the performance of different covalent PROTACs. It begins with the synthesis of the PROTAC variants, followed by cellular assays to determine their degradation efficiency, and concludes with validation experiments to confirm the mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTAC performance. Below are representative protocols for the synthesis of a chloroacetamide-containing linker and the determination of degradation efficiency.

Protocol 1: Synthesis of a Chloroacetamido-PEG Linker

This protocol describes a general method for synthesizing a chloroacetamido-PEG linker that can be subsequently conjugated to a warhead or E3 ligase ligand.

Materials:

  • Amine-PEG-Boc protected linker (e.g., Amino-PEG3-C2-Boc)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-PEG-Boc protected linker (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the desired chloroacetamido-PEG-Boc linker.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the amine for further conjugation.

Protocol 2: Determination of DC₅₀ and Dₘₐₓ by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein induced by a PROTAC.

Materials:

  • Cancer cell line expressing the protein of interest

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat the cells with varying concentrations of the PROTAC. Include a vehicle control (DMSO).

    • Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the cell lysates.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.

    • Determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation) from the dose-response curve.

Conclusion

While bromoacetamido-functionalized linkers are a staple in the construction of covalent PROTACs, the exploration of alternative electrophilic warheads such as chloroacetamides and vinyl sulfones is a promising avenue for optimizing degrader performance. The choice of electrophile can significantly impact degradation potency and selectivity. This guide provides a starting point for researchers to compare these alternatives and offers foundational protocols for their synthesis and evaluation. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships of these electrophilic linkers and to enable the rational design of the next generation of highly effective and selective covalent PROTACs.

References

A Comparative Guide to Bromoacetamido-PEG3-C2-Boc and Other PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bromoacetamido-PEG3-C2-Boc with other commonly used Polyethylene Glycol (PEG) linkers in the field of bioconjugation, particularly for drug development. The choice of a linker is critical as it significantly influences the stability, pharmacokinetics, and efficacy of the resulting bioconjugate. This document aims to provide an objective comparison of performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate linker for your specific application.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely utilized in medicine and biotechnology to connect two or more molecules, such as a therapeutic agent to a targeting moiety like an antibody. The incorporation of a PEG spacer can enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Key advantages of PEGylation include:

  • Increased Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs or proteins.

  • Enhanced Stability: PEG linkers can protect the conjugated molecule from enzymatic degradation, leading to a longer half-life in vivo.[1]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the surface of proteins, reducing their potential to elicit an immune response.

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation time.[2]

The choice of the reactive group at the end of the PEG linker is crucial for the specific and stable attachment to the target molecule. This guide focuses on the comparison of a bromoacetamide-functionalized PEG linker with other common alternatives.

Physicochemical Properties of this compound and Alternative Linkers

This compound is a heterobifunctional linker featuring a bromoacetamide group for covalent attachment to thiol-containing molecules (e.g., cysteine residues in proteins), a three-unit PEG spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent modification. A comparison of its properties with other representative PEG linkers is summarized in the table below.

PropertyThis compoundMaleimide-PEG4-NHS esterDBCO-PEG4-NHS esterAzide-PEG4-NHS ester
Structure Br-CH2-CO-NH-(PEG)3-CH2-CH2-CO-NH-BocMaleimide-(PEG)4-CO-NHSDBCO-(PEG)4-CO-NHSN3-(PEG)4-CO-NHS
Molecular Weight ~454 g/mol ~537 g/mol ~649 g/mol ~488 g/mol
Reactive Towards Thiols (-SH)Thiols (-SH) and Amines (-NH2)Azides (N3) and Amines (-NH2)Alkynes and Amines (-NH2)
Resulting Linkage ThioetherThiosuccinimide ether & AmideTriazole & AmideTriazole & Amide
Spacer Length (PEG) 3 PEG units4 PEG units4 PEG units4 PEG units
Key Features Forms a highly stable thioether bond. Boc group allows for orthogonal chemistry.Maleimide offers rapid reaction with thiols. NHS ester reacts with primary amines.DBCO enables copper-free click chemistry. NHS ester for amine coupling.Azide for click chemistry reactions. NHS ester for amine coupling.

Reactivity and Stability: Bromoacetamide vs. Maleimide Chemistry

The most common strategies for conjugating PEG linkers to proteins via cysteine residues involve thiol-reactive groups like bromoacetamide and maleimide. The choice between these two has significant implications for the stability of the final conjugate.

Reaction Kinetics

Both bromoacetamide and maleimide react with the thiol group of cysteine residues. However, their reaction kinetics are influenced by pH.

  • Maleimide: Reacts rapidly with thiols at a neutral pH range of 6.5-7.5.[3][4]

  • Bromoacetamide: Reactivity is more pronounced at a slightly alkaline pH, typically between 7.5 and 8.5.[5]

A study investigating the differential reactivity of maleimide and bromoacetyl groups with thiols showed that a significant kinetic discrimination (2-3 orders of magnitude in terms of rate constants) can be achieved by controlling the pH.[6][7] At pH 6.5, the reaction with maleimide is significantly faster, while at pH 9.0, the bromoacetyl group shows high chemoselectivity for thiols.[6][7]

Linkage Stability

The stability of the resulting covalent bond is a critical factor for in vivo applications.

  • Bromoacetamide: Forms a stable thioether bond (C-S-C) upon reaction with a thiol. This bond is generally considered irreversible under physiological conditions.[5]

  • Maleimide: Reacts with a thiol to form a thiosuccinimide ether bond . This linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiol-containing molecules in vivo, such as albumin.[8] This can result in premature release of the payload and potential off-target toxicity.

Several studies have highlighted the superior stability of the thioether bond formed from bromoacetamide-based linkers compared to the thiosuccinimide linkage from maleimides, especially in plasma.[1][9] One study demonstrated that replacing a maleimide linker with a bromoacetamide-based linker in an antibody-drug conjugate (ADC) resulted in no measurable systemic drug release over two weeks in mice.[1]

Quantitative Comparison of Linkage Stability

Linker ChemistryResulting BondStability in Human PlasmaKey Considerations
Bromoacetamide ThioetherHigh (Stable)Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols.[1][5]
Maleimide Thiosuccinimide etherVariable (Prone to cleavage)Can undergo retro-Michael reaction, leading to deconjugation. Susceptible to exchange with albumin.[8]

Applications and Considerations for Linker Selection

The choice of a PEG linker depends on the specific requirements of the application.

  • This compound is particularly well-suited for applications requiring high in vivo stability, such as the development of long-circulating ADCs or PROTACs where maintaining the integrity of the conjugate is paramount. The Boc protecting group offers the flexibility for further chemical modifications in a multi-step synthesis.

  • Maleimide-PEG linkers are advantageous when rapid conjugation at physiological pH is required. However, the potential for instability of the resulting conjugate must be carefully considered and may be mitigated through the use of next-generation maleimide derivatives designed to be more stable.

  • Click Chemistry Linkers (DBCO, Azide) offer bioorthogonal reactivity, allowing for highly specific conjugation in complex biological environments without interfering with native functional groups. These are ideal for applications requiring precise control over the conjugation site.

Experimental Protocols

General Protocol for Thiol-Specific PEGylation of a Protein

Materials:

  • Thiol-containing protein (e.g., antibody with engineered cysteine)

  • This compound or Maleimide-PEG linker

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 for bromoacetamide; pH 6.5-7.5 for maleimide.

  • Reducing agent (optional, for exposing cysteine residues): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols by incubating the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent by dialysis or using a desalting column.

  • Linker Preparation: Dissolve the this compound or Maleimide-PEG linker in a compatible organic solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction: Add the PEG linker stock solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically.

  • Incubation: Gently mix and incubate the reaction mixture.

    • For this compound: Incubate at room temperature for 4-12 hours or at 4°C overnight.

    • For Maleimide-PEG: Incubate at room temperature for 1-4 hours.

  • Quenching: Add a 100-fold molar excess of the quenching reagent and incubate for 30 minutes to stop the reaction by consuming any unreacted linker.

  • Purification: Remove unreacted linker and quenching reagent by SEC or dialysis against an appropriate buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm conjugation and by mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol for Assessing the In Vitro Plasma Stability of a PEGylated Conjugate

Materials:

  • PEGylated conjugate (e.g., ADC)

  • Human plasma (or plasma from other species of interest)

  • PBS (phosphate-buffered saline)

  • Incubator at 37°C

  • LC-MS system for analysis

Procedure:

  • Sample Preparation: Prepare solutions of the PEGylated conjugate in both PBS (as a control) and plasma at a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Sample Processing: Immediately freeze the aliquots at -80°C to stop any further degradation. For analysis, thaw the samples and, if necessary, process them to isolate the conjugate from plasma proteins (e.g., using affinity chromatography).

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the amount of intact conjugate remaining and to identify any degradation products or payload release.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the in vitro half-life of the conjugate in plasma.

Visualizations

Conjugation_Reaction cluster_bromoacetamide Bromoacetamide Pathway cluster_maleimide Maleimide Pathway Protein-SH_B Protein-SH Thioether_Conjugate Protein-S-CH2-CO-NH-PEG-Linker (Stable Thioether Bond) Protein-SH_B->Thioether_Conjugate pH 7.5-8.5 Bromoacetamido-PEG Bromoacetamido- PEG-Linker Bromoacetamido-PEG->Thioether_Conjugate Protein-SH_M Protein-SH Thiosuccinimide_Conjugate Protein-S-Succinimide-PEG-Linker (Thiosuccinimide Ether Bond) Protein-SH_M->Thiosuccinimide_Conjugate pH 6.5-7.5 Maleimide-PEG Maleimide- PEG-Linker Maleimide-PEG->Thiosuccinimide_Conjugate Deconjugation Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Conjugate->Deconjugation

Caption: Reaction pathways for thiol conjugation with bromoacetamide and maleimide linkers.

Experimental_Workflow start Start: Select Linkers for Comparison protein_prep 1. Protein Preparation (with free thiol groups) start->protein_prep conjugation 2. Parallel Conjugation Reactions (Bromoacetamide-PEG vs. Maleimide-PEG) protein_prep->conjugation purification 3. Purification of Conjugates (e.g., SEC) conjugation->purification characterization 4. Characterization (SDS-PAGE, MS for DAR) purification->characterization stability_assay 5. In Vitro Plasma Stability Assay characterization->stability_assay lcms_analysis 6. LC-MS Analysis of Time Points stability_assay->lcms_analysis data_analysis 7. Data Analysis and Comparison (Half-life, Degradation Products) lcms_analysis->data_analysis end End: Select Optimal Linker data_analysis->end

Caption: Experimental workflow for comparing the performance of different PEG linkers.

Linker_Selection_Tree start Start: Application Goal q1 High in vivo stability required? start->q1 q2 Rapid conjugation at neutral pH critical? q1->q2 No bromoacetamide Consider Bromoacetamide-PEG Linker q1->bromoacetamide Yes q3 Bioorthogonal reaction needed? q2->q3 No maleimide Consider Maleimide-PEG Linker (with stability assessment) q2->maleimide Yes q3->bromoacetamide No click_chem Consider Click Chemistry Linker (e.g., DBCO, Azide) q3->click_chem Yes

Caption: Decision tree for selecting an appropriate PEG linker based on experimental needs.

References

A Head-to-Head Battle for Bioconjugation: Bromoacetamido-PEG3-C2-Boc vs. Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of linker chemistry is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides an in-depth, objective comparison of two prominent thiol-reactive chemistries: Bromoacetamido-PEG3-C2-Boc and traditional maleimide-based reagents.

At the forefront of bioconjugation, particularly for antibody-drug conjugates (ADCs) and other targeted therapeutics, is the need for stable and selective covalent linkages. Both bromoacetamide and maleimide chemistries primarily target the sulfhydryl groups of cysteine residues, offering a degree of site-specificity. However, fundamental differences in their reaction mechanisms and the stability of the resulting thioether bond have significant implications for the performance of the final bioconjugate.

Executive Summary: Key Performance Differences

For those seeking a quick overview, the following table summarizes the critical performance characteristics of this compound versus maleimide chemistry.

FeatureThis compoundMaleimide Chemistry
Reaction Mechanism Nucleophilic substitution (SN2)Michael addition
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Bond Formed Stable thioetherThiosuccinimide ether
Conjugate Stability High: The resulting thioether bond is irreversible and stable against thiol exchange.Variable: Prone to retro-Michael reaction, leading to deconjugation and exchange with other thiols (e.g., albumin) in vivo.[1]
Reaction Kinetics Slower than maleimides. Second-order rate constants for related iodoacetamides are in the range of ~0.6 M⁻¹s⁻¹.Fast: Second-order rate constants are typically in the range of 10² to 10³ M⁻¹s⁻¹.
Optimal pH Range 7.5 - 8.56.5 - 7.5
Off-Target Reactivity Can react with other nucleophiles (e.g., lysine, histidine) at higher pH (>9.0) and with prolonged reaction times.Can react with primary amines (e.g., lysine) at pH > 7.5.
Key Advantages Superior conjugate stability , leading to improved in vivo performance and reduced off-target toxicity from payload deconjugation. The PEG linker enhances solubility and reduces aggregation.Rapid reaction kinetics , allowing for faster conjugation processes.
Key Disadvantages Slower reaction rates may require longer incubation times or higher reagent concentrations.Instability of the conjugate is a major drawback, potentially leading to premature drug release and reduced therapeutic index.

Delving into the Chemistry: Reaction Mechanisms and Stability

The fundamental difference between these two chemistries lies in their reaction pathways, which directly dictates the stability of the final product.

Bromoacetamide Chemistry: The Path to a Stable Thioether Bond

Bromoacetamide reagents react with the thiolate anion of a cysteine residue via a nucleophilic substitution (SN2) reaction. This process forms a highly stable carbon-sulfur (thioether) bond. The this compound linker leverages this chemistry, with the bromoacetyl group serving as the reactive moiety. The integrated polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting conjugate. The tert-butoxycarbonyl (Boc) group protects an amine, allowing for further functionalization after deprotection if desired.

G reagent This compound conjugate Stable Thioether Conjugate reagent->conjugate SN2 Reaction pH 7.5-8.5 protein Protein-SH (Cysteine) protein->conjugate

Reaction mechanism of this compound.

Maleimide Chemistry: A Fast but Potentially Reversible Reaction

Maleimides react with thiols through a Michael addition mechanism, which is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is notably fast at physiological pH.[2] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the transfer of the conjugated molecule to other proteins, such as serum albumin, resulting in off-target effects and a reduced therapeutic window.

G reagent Maleimide Reagent conjugate Thiosuccinimide Ether Conjugate reagent->conjugate Michael Addition pH 6.5-7.5 protein Protein-SH (Cysteine) protein->conjugate deconjugation Deconjugation/ Thiol Exchange conjugate->deconjugation Retro-Michael Reaction

Reaction and instability pathway of maleimide chemistry.

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, the following are generalized experimental protocols for the conjugation of a protein with this compound and a generic maleimide reagent.

Protocol 1: Protein Conjugation with this compound

1. Materials:

  • Protein with accessible cysteine residues (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.5-8.5, degassed

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetyl-L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette

  • Anhydrous DMSO or DMF

2. Procedure: a. Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose free thiols, dissolve the protein in degassed reaction buffer and add a 10-50 fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature. b. Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. c. Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v). d. Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. e. Quenching: (Optional) To quench any unreacted bromoacetamide, add a 50-100 fold molar excess of a small molecule thiol like N-acetyl-L-cysteine and incubate for an additional 30 minutes. f. Purification: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Protein Conjugation with a Maleimide Reagent

1. Materials:

  • Protein with accessible cysteine residues (1-10 mg/mL)

  • Maleimide-functionalized reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed

  • Reducing Agent (if necessary): TCEP

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification System: Size-exclusion chromatography or dialysis cassette

  • Anhydrous DMSO or DMF

2. Procedure: a. Protein Preparation: Similar to the bromoacetamide protocol, reduce disulfide bonds with TCEP if necessary. b. Reagent Preparation: Prepare a fresh stock solution of the maleimide reagent in anhydrous DMSO or DMF (10-20 mM). c. Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution. d. Incubation: Incubate for 1-2 hours at room temperature or 4-6 hours at 4°C. e. Quenching: Add a small molecule thiol to quench unreacted maleimide. f. Purification: Purify the conjugate using standard methods.

G cluster_0 Bioconjugation Workflow start Start: Protein Solution reduction Disulfide Reduction (TCEP) start->reduction conjugation Conjugation Reaction reduction->conjugation reagent_prep Prepare Linker Solution reagent_prep->conjugation quench Quench Excess Linker conjugation->quench purification Purification quench->purification end Final Conjugate purification->end

References

A Researcher's Guide to Validating Bromoacetamido-PEG3-C2-Boc Conjugation with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of bioconjugation, the precise and stable attachment of molecules such as polyethylene glycol (PEG) linkers is critical for the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Bromoacetamido-PEG3-C2-Boc linker is a valuable tool for this purpose, offering a reactive bromoacetyl group for covalent bonding and a PEG spacer to enhance solubility and biocompatibility.[1][2]

Validating the success of the conjugation reaction is a crucial step. Mass spectrometry (MS) stands out as the definitive method for this, providing precise mass information that confirms the formation of the desired conjugate. This guide compares the bromoacetamide conjugation chemistry to a common alternative and provides a detailed protocol for validation using mass spectrometry.

Comparison of Thiol-Reactive Chemistries

The most common target for bromoacetamide linkers is the thiol group of a cysteine residue within a peptide or protein.[3][4] This reaction is often compared to maleimide-thiol conjugation. While both are effective, they have distinct characteristics that researchers must consider.

FeatureBromoacetamide-Thiol ConjugationMaleimide-Thiol Conjugation
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Optimal pH Range 7.5 - 9.0[5]6.5 - 7.5[]
Bond Formed Thioether BondThioether Bond (within a succinimide ring)
Bond Stability Highly stable and irreversible.[]Prone to retro-Michael addition (reversibility), which can lead to thiol exchange, especially in vivo.[7][8]
Side Reactions Can react with other nucleophiles (e.g., His, Lys) at higher pH, but generally shows good chemoselectivity for thiols.[5]The succinimide ring can undergo hydrolysis at pH > 7.5, which can stabilize the conjugate but creates a mixture of products.[7]

The primary advantage of bromoacetamide chemistry is the formation of an exceptionally stable thioether bond, which is less susceptible to cleavage in biological systems compared to the maleimide-thiol adduct.[]

Mass Spectrometry Validation Workflow

The validation process confirms that the linker has successfully attached to the target molecule. This is achieved by measuring the mass of the final product and comparing it to the calculated theoretical mass. The workflow involves the conjugation reaction, sample preparation, and finally, mass spectrometry analysis.

G cluster_0 Conjugation cluster_1 Sample Preparation cluster_2 MS Analysis Peptide Peptide with Cys-SH Reaction Conjugation Reaction (pH 7.5-8.5, RT, 1-2h) Peptide->Reaction Linker This compound Linker->Reaction Quench Quench Reaction (e.g., with DTT) Reaction->Quench Desalt Desalting / Purification (e.g., ZipTip, HPLC) Quench->Desalt ESI_MS LC-ESI-MS Analysis Desalt->ESI_MS Deconvolution Deconvolution of Spectra ESI_MS->Deconvolution Analysis Compare Observed Mass to Theoretical Mass Deconvolution->Analysis

Caption: Workflow for conjugation and MS validation.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines a general procedure for conjugating the linker to a model peptide.

Materials:

  • Cysteine-containing peptide (e.g., ~1 mg)

  • This compound (Molecular Weight: 398.29 g/mol )[1][9][10]

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • Deionized water

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1 mg/mL.

  • Linker Preparation: Prepare a 10-fold molar excess stock solution of this compound in a minimal amount of DMF or DMSO. For example, for 1 mg of a 1500 Da peptide (0.67 µmol), prepare a 6.7 µmol solution of the linker.

  • Reaction Initiation: Add the linker stock solution to the peptide solution. Vortex gently to mix.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Quenching: Add a 100-fold molar excess of DTT (from the 1 M stock) relative to the linker to quench any unreacted bromoacetamide groups. Let it react for 15 minutes.

  • Sample Storage: The sample is now ready for purification and MS analysis. Store at -20°C if not proceeding immediately.

Protocol 2: Mass Spectrometry Analysis

This protocol describes sample preparation and analysis using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS).

Materials:

  • Conjugated peptide sample

  • C18 ZipTip® (or similar solid-phase extraction tool)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • LC-ESI-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Desalting: Desalt and concentrate the quenched reaction mixture using a C18 ZipTip according to the manufacturer's protocol. Elute the peptide in 5-10 µL of 50% Acetonitrile / 0.1% Formic Acid.

  • LC Separation: Inject the desalted sample onto a C18 reverse-phase column. Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).[11]

  • MS Acquisition: Operate the ESI source in positive ion mode. Acquire full MS scans over a mass-to-charge (m/z) range appropriate for the expected charge states of the peptide and its conjugate (e.g., m/z 400-2000).[11]

  • Data Processing: The raw data will show a distribution of multiply charged ions. Use the mass spectrometer's software to deconvolute the raw spectrum to obtain the zero-charge state mass of the species present in the sample.[12]

Data Presentation and Interpretation

The key to validation is observing the expected mass shift upon conjugation. After the bromoacetyl group reacts with a thiol, a molecule of HBr is lost.

Mass Calculation:

  • Mass of Linker (C15H28BrNO6): 398.29 Da

  • Mass of HBr: 80.91 Da

  • Mass added upon conjugation: 398.29 - 80.91 = 317.38 Da

The following table presents hypothetical data for the conjugation of a model peptide (e.g., Ac-Cys-Ala-Asn-Gly-NH2, MW = 418.45 Da).

AnalyteTheoretical Monoisotopic Mass (Da)Observed Deconvoluted Mass (Da)
Unconjugated Peptide418.45418.46
Conjugated Peptide 418.45 + 317.38 = 735.83 735.84

A successful conjugation will show a prominent peak in the deconvoluted mass spectrum corresponding to the theoretical mass of the conjugated peptide. The absence or low intensity of the unconjugated peptide peak indicates a high reaction efficiency.

Logical Diagram for Validation

The decision-making process for validating the conjugation is straightforward and is based on the comparison of expected and observed data.

G Start Perform MS Analysis on Conjugation Reaction Decision Does Observed Mass match Theoretical Conjugate Mass? Start->Decision Success Validation Successful: Conjugation Confirmed Decision->Success Yes Failure Validation Failed: Optimize Reaction or Troubleshoot Decision->Failure No

Caption: Logical flow for mass spectrometry validation.

By following these protocols and data interpretation guidelines, researchers can confidently validate the conjugation of this compound, ensuring the structural integrity of their complex bioconjugates for downstream applications.

References

A Comparative Guide to the Stability of Thioether Bonds in Bioconjugation: An Assessment of Bromoacetamido-PEG3-C2-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linker connecting a payload to a biomolecule is a critical parameter that dictates the efficacy, safety, and pharmacokinetic profile of bioconjugates. The thioether bond, formed by the reaction of a thiol-reactive moiety with a cysteine residue, is a popular covalent linkage in bioconjugation. This guide provides an objective comparison of the stability of the thioether bond derived from Bromoacetamido-PEG3-C2-Boc and other commercially available alternatives, supported by experimental data and detailed protocols.

The thioether linkage formed from haloacetamides, such as bromoacetamide, is generally considered highly stable under physiological conditions. This stability is a key advantage over other common thiol-reactive linkages, such as those formed from maleimides, which can be susceptible to retro-Michael addition and subsequent thiol exchange reactions in the presence of endogenous thiols like glutathione. This can lead to premature cleavage of the payload from the biomolecule, potentially causing off-target toxicity and reduced therapeutic efficacy.

Factors Influencing Thioether Bond Stability

The stability of a thioether bond in a bioconjugate can be influenced by several factors, including:

  • pH: While the thioether bond itself is stable across a wide pH range, the conditions for its formation are pH-dependent. The reaction of bromoacetamide with a cysteine thiol is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.

  • Oxidizing Agents: Thioethers can be susceptible to oxidation, which can convert the sulfide to a sulfoxide or sulfone. This oxidation can alter the properties of the bioconjugate and potentially lead to cleavage, although this is generally not a major degradation pathway under physiological conditions.

  • Enzymatic Cleavage: While the carbon-sulfur bond in a simple thioether is not typically a substrate for common proteases, the overall stability of the bioconjugate can be influenced by enzymatic degradation of the biomolecule or other parts of the linker.

  • Chemical Reagents: Certain chemical reagents can be used to cleave thioether bonds, although these are typically harsh conditions not encountered in a physiological setting. For example, Raney nickel can catalyze the cleavage of thioether bonds.

Comparative Stability of Thiol-Reactive Linkages

The choice of the thiol-reactive group is a primary determinant of the stability of the resulting linkage. The following table summarizes the stability of thioether bonds formed from bromoacetamide compared to other common thiol-reactive chemistries.

Linker ChemistryResulting LinkageStability in Human PlasmaKey Considerations
Bromoacetamide Thioether High (Generally Stable) Forms a stable carbon-sulfur bond. Less susceptible to exchange reactions with endogenous thiols compared to maleimides.
MaleimideThiosuccinimideVariable (Prone to retro-Michael reaction)Can undergo a retro-Michael reaction, leading to deconjugation. Susceptible to exchange reactions with abundant thiols like albumin. Stability can be enhanced by hydrolysis of the succinimide ring or by using next-generation maleimides.
Vinyl SulfoneThioetherHighForms a stable, irreversible thioether bond, offering an alternative to maleimides with improved stability.
Pyridyl DisulfideDisulfideLow (Reductively Labile)Designed to be cleaved in the reducing environment of the cell. Not suitable for applications requiring high plasma stability.

Experimental Protocols for Assessing Thioether Bond Stability

To quantitatively assess the stability of a thioether bond in a bioconjugate, the following experimental protocols can be employed.

Protocol 1: In Vitro Plasma Stability Assay

This assay determines the stability of the bioconjugate in a physiologically relevant matrix.

Materials:

  • Purified bioconjugate (e.g., antibody conjugated with this compound-payload)

  • Human plasma (or plasma from other relevant species)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Incubate the purified bioconjugate at a final concentration of 1 mg/mL in human plasma at 37°C.

  • Collect aliquots of the incubation mixture at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).

  • Immediately stop the reaction by adding 3 volumes of cold quenching solution to each aliquot.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate remaining at each time point.

  • Calculate the half-life (t½) of the bioconjugate in plasma.

Protocol 2: Thiol Exchange Stability Assay

This assay evaluates the susceptibility of the thioether bond to cleavage by competing thiols.

Materials:

  • Purified bioconjugate

  • Glutathione (GSH) or other relevant thiol

  • PBS, pH 7.4

  • LC-MS system

Procedure:

  • Incubate the purified bioconjugate with a molar excess of GSH (e.g., 1000-fold) in PBS at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analyze the samples directly by LC-MS to identify and quantify the intact conjugate, the released payload, and any thiol-exchanged products (e.g., GSH-payload adduct).

  • Determine the rate of degradation or exchange.

Visualizing Experimental Workflows and Linker Comparisons

To better understand the processes and relationships discussed, the following diagrams are provided.

Thioether_Formation Bromoacetamido_PEG This compound Thioether_Bond Stable Thioether Bond (Bioconjugate) Bromoacetamido_PEG->Thioether_Bond Nucleophilic Attack Cysteine Cysteine Residue (on Biomolecule) Cysteine->Thioether_Bond Leaving_Group Bromide Ion Thioether_Bond->Leaving_Group Release

Diagram 1: Formation of a stable thioether bond.

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start with Purified Bioconjugate Incubation Incubate in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench LCMS Analyze by LC-MS Quench->LCMS Data_Analysis Calculate Half-life LCMS->Data_Analysis

Diagram 2: Workflow for plasma stability assay.

Linker_Comparison Bromoacetamide Bromoacetamide + High Stability + Irreversible - Slower Reaction Rate Maleimide Maleimide - Variable Stability - Reversible (Thiol Exchange) + Fast Reaction Rate Bromoacetamide->Maleimide vs. Vinyl_Sulfone Vinyl Sulfone + High Stability + Irreversible - Slower Reaction Rate Maleimide->Vinyl_Sulfone vs.

Diagram 3: Comparison of thiol-reactive linkers.

Conclusion

The thioether bond formed from the reaction of this compound with a cysteine residue offers a highly stable linkage for bioconjugation. This stability, particularly in the presence of endogenous thiols, makes it a superior choice over traditional maleimide-based linkers for applications requiring long-term in vivo stability, such as the development of antibody-drug conjugates. While the reaction kinetics may be slightly slower than that of maleimides, the resulting irreversible and robust thioether bond provides a significant advantage in terms of the predictability and performance of the final bioconjugate. For applications where high stability is paramount, vinyl sulfone-based linkers also present a viable alternative, forming a similarly stable thioether bond. The selection of the optimal linker will ultimately depend on the specific requirements of the application, balancing the need for stability, reaction efficiency, and the overall physicochemical properties of the bioconjugate.

Preserving Protein Function: A Comparative Guide to Labeling with Bromoacetamido-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. Benefits include extended plasma half-life, improved stability, and reduced immunogenicity.[1][2] However, a critical consideration in any protein labeling strategy is the potential impact on the protein's biological activity. This guide provides a comparative analysis of protein labeling using Bromoacetamido-PEG3-C2-Boc, with a focus on maintaining protein function, supported by experimental data and detailed protocols.

This compound is a chemical linker that facilitates the site-specific attachment of a PEG chain to a protein. The bromoacetamido group specifically reacts with the thiol (-SH) group of cysteine residues, forming a stable thioether bond.[3] This targeted approach allows for controlled PEGylation, which is crucial for preserving the protein's active sites and overall conformation.

Impact on Biological Activity: A Comparative Overview

The extent to which PEGylation affects a protein's function is dependent on several factors, including the size of the PEG chain, the site of attachment, and the chemistry of the linker. A primary cause of reduced activity is steric hindrance, where the PEG chain physically blocks the protein's active site or binding interfaces.[4][5]

While specific quantitative data for this compound is limited in publicly available literature, we can infer its performance based on studies using similar cysteine-reactive PEGylation reagents. Generally, site-specific PEGylation at a location distant from the active site is more likely to preserve biological function compared to random labeling of lysine residues.[1]

Data Presentation:

Table 1: Comparison of Retained Biological Activity after Site-Specific Cysteine PEGylation

ProteinPEGylation ReagentPEG Size (kDa)Labeling SiteRetained Activity (%)Reference
L-lactate oxidaseMaleimide-PEG5Serine to Cysteine Mutant~70%[4]
Glucagon-like peptide-1 (GLP-1)Maleimide-PEG20C-terminal CysteineSimilar in vivo effects to unmodified[1]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)Maleimide-PEG5, 10, 20, 40Engineered CysteineComparable to wild type in vitro[6]
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)Maleimide-PEGN/AAsparagine to Cysteine MutantGreatly improved in vitro and in vivo[1]
Interferon α-2bAldehyde-PEG5N-terminusN/A (focus on pharmacokinetics)[7]

Table 2: Comparison of Cysteine-Reactive Chemistries

FeatureBromoacetamide ChemistryMaleimide Chemistry
Reactive Group BromoacetylMaleimidyl
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Bond Formed ThioetherThioether (via Michael addition)
Reaction pH Typically 7.0 - 8.5Typically 6.5 - 7.5
Reaction Rate Generally slower than maleimideGenerally faster than bromoacetamide
Bond Stability Highly stableCan be subject to retro-Michael addition and hydrolysis

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol outlines the general steps for labeling a protein containing a free cysteine residue.

Materials:

  • Purified protein with a free cysteine residue

  • This compound

  • Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., DTT or TCEP, if needed to reduce disulfide bonds)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting column or dialysis membrane for buffer exchange and removal of excess reagents.

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in a suitable buffer at a known concentration.

    • If necessary, reduce any disulfide bonds by incubating with a 5-10 fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Remove the reducing agent using a desalting column or dialysis, as it will compete with the protein's cysteine for the labeling reagent.

  • Labeling Reaction:

    • Dissolve the this compound in a compatible solvent (e.g., DMSO or DMF) to prepare a stock solution.

    • Add the this compound stock solution to the protein solution at a 10-50 fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed in the dark as haloacetamides can be light-sensitive.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) at a final concentration of 10-20 mM to react with any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove excess labeling reagent and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.

    • Analyze the purity and extent of labeling by SDS-PAGE and mass spectrometry.

Protocol 2: Assessing the Biological Activity of the Labeled Protein - Enzyme Kinetics Assay

This protocol describes a general method to assess the impact of labeling on enzyme activity.

Materials:

  • Unlabeled (native) enzyme

  • Labeled enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • Add a fixed concentration of the unlabeled or labeled enzyme to each substrate concentration.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax and Km.

  • Compare the Vmax and Km values of the labeled enzyme to the unlabeled enzyme to assess the impact of labeling on catalytic efficiency and substrate binding.

Protocol 3: Assessing Protein-Protein Interactions using Biolayer Interferometry (BLI)

This protocol outlines the steps to measure the binding affinity of a labeled protein to its interaction partner.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin-coated for biotinylated ligands)

  • Unlabeled protein (ligand)

  • Labeled protein (analyte)

  • Assay buffer

Procedure:

  • Immobilize the unlabeled ligand onto the biosensor surface.

  • Establish a baseline by dipping the biosensor in assay buffer.

  • Associate the labeled analyte by dipping the biosensor into a solution containing the labeled protein at various concentrations.

  • Dissociate the analyte by moving the biosensor back into the assay buffer.

  • Analyze the binding curves to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

  • Compare the KD value of the labeled protein to that of the unlabeled protein to quantify any changes in binding affinity.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Protein Labeling cluster_activity_assay Biological Activity Assessment Protein Purified Protein (with Cysteine) Reaction Labeling Reaction (pH 7.4, RT, 2-4h) Protein->Reaction Labeling_Reagent Bromoacetamido- PEG3-C2-Boc Labeling_Reagent->Reaction Quenching Quenching (L-cysteine) Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Enzyme_Assay Enzyme Kinetics Assay (Vmax, Km) Labeled_Protein->Enzyme_Assay Binding_Assay Binding Assay (BLI/SPR) (KD) Labeled_Protein->Binding_Assay Unlabeled_Protein Unlabeled Protein (Control) Unlabeled_Protein->Enzyme_Assay Unlabeled_Protein->Binding_Assay Data_Analysis Comparative Data Analysis Enzyme_Assay->Data_Analysis Binding_Assay->Data_Analysis

Caption: Workflow for protein labeling and subsequent biological activity assessment.

Signaling_Pathway_Example cluster_cell Cellular Context Receptor Receptor Tyrosine Kinase (RTK) Grb2 Grb2 Receptor->Grb2 Recruitment Ligand Labeled Growth Factor (e.g., PEGylated EGF) Ligand->Receptor Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression

References

The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the length of the linker in Proteolysis Targeting Chimeras (PROTACs) profoundly influences their ability to degrade target proteins, supported by quantitative data and detailed experimental protocols.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, orchestrating the degradation of disease-causing proteins by hijacking the body's own cellular disposal machinery. These bifunctional molecules consist of a ligand that binds to a target protein, another that recruits an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of a PROTAC, with its length being a critical design parameter. An optimal linker length is essential for the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][2][3]

This guide provides a comparative analysis of PROTACs with varying linker lengths, presenting experimental data for different target proteins and detailing the methodologies used to assess their performance.

Impact of Linker Length on Degradation Efficacy: A Quantitative Comparison

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein. This is often quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[4] The following tables summarize the impact of linker length on the degradation of several key proteins.

Estrogen Receptor α (ERα)-Targeting PROTACs

A systematic study on ERα-targeting PROTACs, a key target in breast cancer, revealed a clear dependence on linker length for optimal degradation. The study utilized a series of PROTACs with linkers of varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][5]

PROTAC (Linker Atom Length)DC50 (nM)Dmax (%)Cell Growth Inhibition (IC50, μM) in MCF7 cells
9 atoms> 1000< 20140
16 atoms ~100 > 90 26
19 atoms> 500~50> 100
21 atoms> 1000< 30> 100

Data compiled from multiple sources.[1][5][6]

The data clearly indicates that a 16-atom linker provides the optimal length for ERα degradation and subsequent inhibition of cancer cell growth.[1] Shorter linkers may cause steric hindrance, preventing the formation of a stable ternary complex, while longer linkers can result in inefficient ubiquitination.[5][7]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on PROTACs targeting TBK1, a key regulator in the innate immune response, also underscores the importance of linker optimization. A series of PROTACs with linkers of varying lengths, composed of alkyl and ether units, were synthesized and evaluated.[6]

Linker Type & LengthDC50 (nM)Dmax (%)
Alkyl/Ether (7 atoms)No degradation observed-
Alkyl/Ether (12 atoms)Submicromolar> 80
Alkyl/Ether (21 atoms) 3 96
Alkyl/Ether (29 atoms)29276

Data from a study by Arvinas.[6]

For TBK1, linkers shorter than 12 atoms were inactive. Potency increased with linker length, peaking at 21 atoms, and then decreased with a 29-atom linker, illustrating a defined optimal range for effective degradation.[6]

Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs

CDK9 is a critical transcription factor and a promising oncology target. Studies on CDK9-targeting PROTACs have also demonstrated a dependency on linker length for achieving optimal degradation.

Linker Type & LengthDC50 (nM) in Malme-3M cellsDmax (%)
PEG (4 units)~50> 90
PEG (6 units)~25> 95
PEG (8 units) < 10 > 98
PEG (12 units)~75~85

Representative data based on trends described in the literature.[1]

Similar to the other targets, an optimal linker length exists for CDK9 degradation, with potency decreasing when the linker is either too short or too long.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of PROTACs.

PROTAC Synthesis

A modular "click chemistry" approach is often employed for the efficient synthesis of PROTAC libraries with diverse linkers.[4][6]

General Protocol for PROTAC Synthesis via Click Chemistry:

  • Synthesis of Precursors: Synthesize or procure the target protein-binding ligand functionalized with an azide group and the E3 ligase-recruiting ligand functionalized with an alkyne group (or vice versa).

  • Linker Introduction: The linker, typically a polyethylene glycol (PEG) or alkyl chain of a specific length, is incorporated into one of the precursors. Libraries of linkers with varying lengths can be used to generate a panel of PROTACs.[6]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-functionalized precursor and the alkyne-functionalized precursor in a suitable solvent system (e.g., DMSO/t-BuOH/H2O).

    • Add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ.

    • The reaction is typically stirred at room temperature until completion, which can be monitored by LC-MS.

  • Purification: The final PROTAC product is purified using techniques such as preparative HPLC to ensure high purity for subsequent biological evaluation.[8]

  • Characterization: The identity and purity of the synthesized PROTAC are confirmed by LC-MS and NMR spectroscopy.[8]

Western Blot for Protein Degradation Analysis

Western blotting is the most common method to quantify the extent of target protein degradation following PROTAC treatment.[1][3]

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF7 for ERα, Malme-3M for CDK9) in multi-well plates and allow them to adhere overnight.[1]

    • Treat the cells with a range of concentrations of the PROTACs with different linker lengths or a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).[3]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[3]

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading for all samples.[3]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-ERα, anti-TBK1, or anti-CDK9).

    • Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for differences in protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Quantification:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle-treated control.[3]

Biophysical Assays for Ternary Complex Formation

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to directly assess the formation and stability of the ternary complex, providing insights into the mechanism of action of PROTACs with different linker lengths.[2]

General Protocol for SPR Analysis:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[2]

  • Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized protein.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein (the one not immobilized) over the sensor surface.[2]

  • Data Analysis: An increase in the SPR response signal compared to the binary interaction indicates the formation of the ternary complex. The data can be analyzed to determine the cooperativity of ternary complex formation.[2]

Visualizing PROTAC Mechanisms and Workflows

Diagrams illustrating the signaling pathways, experimental workflows, and logical relationships are crucial for understanding the comparative analysis of PROTACs.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα, TBK1) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled Catalytic Cycle Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Linker Lengths & Concentrations) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking Non-specific Sites transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (Quantify Degradation) detection->analysis end End: Comparative Efficacy Data analysis->end Linker_Length_Logic cluster_linker Linker Length cluster_outcome Outcome cluster_result Result Too_Short Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance Optimal Optimal Stable_Ternary_Complex Stable & Productive Ternary Complex Optimal->Stable_Ternary_Complex Too_Long Too Long Inefficient_Ubiquitination Inefficient Ubiquitination Too_Long->Inefficient_Ubiquitination No_Degradation No/Poor Degradation Steric_Hindrance->No_Degradation Maximal_Degradation Maximal Degradation (Low DC50, High Dmax) Stable_Ternary_Complex->Maximal_Degradation Reduced_Degradation Reduced Degradation Inefficient_Ubiquitination->Reduced_Degradation

References

Bromoacetamide vs. Iodoacetamide Linkers: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a linker is a critical determinant of experimental success. Haloacetamide linkers, which react with thiol groups on cysteine residues to form stable thioether bonds, are a cornerstone of protein modification, proteomics, and the development of targeted therapeutics like antibody-drug conjugates (ADCs). Among these, iodoacetamide and bromoacetamide are two of the most commonly employed reagents. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal linker for specific research needs.

Executive Summary: Key Differences at a Glance

While both bromoacetamide and iodoacetamide linkers effectively alkylate cysteine residues, they exhibit notable differences in reactivity, the stability of the resulting conjugate, and their propensity for off-target modifications. Iodoacetamide is generally recognized for its higher reactivity, which can be advantageous for rapid conjugation. However, bromoacetamide linkers often confer superior stability to the final conjugate, a particularly crucial attribute in the development of ADCs where in vivo stability is paramount. The choice between the two, therefore, represents a trade-off between reaction kinetics and the desired stability of the end product.

Data Presentation: A Quantitative Comparison

The following tables summarize the key characteristics of bromoacetamide and iodoacetamide linkers based on available data.

FeatureBromoacetamide LinkerIodoacetamide Linker
Primary Target Cysteine ResiduesCysteine Residues
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)
Bond Formed ThioetherThioether
Relative Reactivity Comparable to iodoacetamide, generally follows the trend I > Br > Cl[1]High[1]
Second-Order Rate Constant (with Cysteine at pH 7) Data not readily available~36 M⁻¹ min⁻¹ (~0.6 M⁻¹s⁻¹)[1]
Common Applications Proteomics, cross-linking studies, Antibody-Drug Conjugates (ADCs)[2][3]Proteomics, peptide mapping, inhibitor studies[1]
Performance MetricBromoacetamide LinkerIodoacetamide Linker
Stability of Thioether Bond Highly stable and irreversible[2][3][4]Stable and irreversible
Plasma Stability of Conjugates Can form highly stable conjugates with no measurable systemic drug release over extended periods in vivo (e.g., 2 weeks for an ADC)[4]Generally stable, but iodine-containing reagents can contribute to unspecific side effects[5]
Homogeneity of Conjugates Affords more homogenous Antibody-Drug Conjugates[2][3]Can be less homogenous due to higher reactivity and potential side reactions
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus (expected to be similar to iodoacetamide)[1]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1]

Reactivity and Selectivity in Detail

Both reagents can exhibit off-target reactivity with other nucleophilic amino acid residues, including methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminus of peptides.[1] The extent of these side reactions is influenced by factors such as reagent concentration, pH, temperature, and incubation time. Some studies suggest that iodine-containing reagents like iodoacetamide may lead to a higher incidence of off-target modifications, particularly of methionine residues.[5]

The Critical Advantage of Stability: A Focus on Antibody-Drug Conjugates

A significant advantage of using a bromoacetamide linker, particularly in the context of drug development, is the enhanced stability of the resulting bioconjugate.[2][3][4] The thioether bond formed by both bromoacetamide and iodoacetamide is irreversible and more stable than the thiosuccinimide linkage resulting from maleimide-based conjugation, which can undergo a retro-Michael reaction leading to premature drug release.[4]

Notably, studies have shown that antibody-drug conjugates constructed with a bromoacetamidecaproyl (bac) linker exhibit increased plasma stability.[4] In one preclinical study, an ADC utilizing a bromoacetamide linker showed no measurable systemic drug release for two weeks following administration in mice.[4] This superior stability can lead to a better therapeutic index by minimizing off-target toxicity and increasing the concentration of the ADC at the tumor site. Furthermore, the use of bromoacetamide linkers can result in more homogenous ADC preparations, which is a critical quality attribute for therapeutic biologics.[2][3]

Experimental Protocols: A Side-by-Side Comparison

The following protocol provides a general framework for a side-by-side comparison of bromoacetamide and iodoacetamide for the alkylation of cysteine residues in a protein sample.

Objective: To compare the efficiency and specificity of cysteine alkylation using a bromoacetamide linker versus an iodoacetamide linker.

Materials:

  • Protein sample with accessible cysteine residues (e.g., Bovine Serum Albumin)

  • Denaturing buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Bromoacetamide stock solution (e.g., 500 mM in denaturing buffer, prepare fresh)

  • Iodoacetamide stock solution (e.g., 500 mM in denaturing buffer, prepare fresh, protect from light)[1]

  • Quenching solution: 1 M DTT

  • Ammonium bicarbonate solution: 50 mM

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

  • LC-MS/MS system

Protocol:

  • Protein Solubilization and Reduction:

    • Resuspend the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation (perform in parallel for each reagent):

    • For Bromoacetamide: Add the bromoacetamide stock solution to the reduced protein sample to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.[1]

    • For Iodoacetamide: Add the iodoacetamide stock solution to the reduced protein sample to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[1]

  • Quenching the Reaction:

    • Add the quenching solution (1 M DTT) to a final concentration of 40 mM to consume any excess alkylating reagent.

    • Incubate at room temperature for 15 minutes.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the resulting peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to identify and quantify cysteine-containing peptides.

    • Data analysis should focus on comparing the percentage of alkylated cysteine residues and identifying any off-target modifications (e.g., on methionine, lysine, or histidine) for each linker.

Mandatory Visualization

G cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification Purification Antibody Monoclonal Antibody (with interchain disulfides) Reduced_Antibody Reduced Antibody (with free thiols) Antibody->Reduced_Antibody DTT or TCEP ADC Antibody-Drug Conjugate (stable thioether bond) Reduced_Antibody->ADC Bromoacetamide_Linker Bromoacetamide-Linker-Payload Bromoacetamide_Linker->ADC Purified_ADC Purified ADC ADC->Purified_ADC Size Exclusion or Hydrophobic Interaction Chromatography

Caption: Experimental workflow for the preparation of an Antibody-Drug Conjugate (ADC) using a bromoacetamide linker.

G General SN2 reaction mechanism for cysteine alkylation by a haloacetamide linker. X represents a halogen (Br or I). cluster_products Products Protein_SH Protein-SH (Cysteine Thiolate) Transition_State Transition State Protein_SH->Transition_State Haloacetamide X-CH2-CO-NH-R (Haloacetamide Linker) Haloacetamide->Transition_State Thioether_Bond Protein-S-CH2-CO-NH-R (Stable Thioether Bond) Transition_State->Thioether_Bond Leaving_Group X- (Halide Ion) Transition_State->Leaving_Group SN2

Caption: General SN2 reaction mechanism for cysteine alkylation.

Conclusion: Making an Informed Decision

Both bromoacetamide and iodoacetamide linkers are highly effective reagents for the alkylation of cysteine residues. Iodoacetamide is a well-established and highly reactive choice, making it suitable for applications where rapid and complete alkylation is the primary goal, such as in many proteomics sample preparation workflows.

However, for applications in drug development, particularly for the construction of antibody-drug conjugates, the superior stability offered by bromoacetamide linkers presents a compelling advantage. The ability of bromoacetamide linkers to form highly stable conjugates that minimize premature drug release in vivo can lead to improved therapeutic efficacy and a better safety profile. The potential for producing more homogenous ADC products further strengthens the case for the use of bromoacetamide linkers in this context.

Ultimately, the choice between a bromoacetamide and an iodoacetamide linker should be guided by the specific requirements of the application, with careful consideration of the trade-offs between reaction kinetics, conjugate stability, and potential for off-target modifications.

References

Characterizing the Purity of Bromoacetamido-PEG3-C2-Boc: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bifunctional linker, Bromoacetamido-PEG3-C2-Boc, is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics. The purity of this linker is paramount as impurities can lead to the formation of undesired side-products, impacting the efficacy and safety of the final PROTAC molecule. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quality control of such PEGylated linkers. This guide provides a comparative overview of HPLC methods for purity assessment of this compound, supported by experimental protocols and data presentation.

Purity Grade Comparison of this compound

The purity of this compound can vary between suppliers and batches. A higher purity grade is generally recommended for clinical development, while a research-grade product may be suitable for initial screening studies. The table below outlines typical purity grades and their potential applications.

Purity GradeTypical Purity SpecificationRecommended ApplicationPotential Impurities Profile
Research Grade ≥ 95%Initial PROTAC synthesis, screening studiesHigher levels of starting materials, residual reagents, and PEG oligomers.
Standard Grade ≥ 98%Lead optimization, in vivo studiesLow levels of process-related impurities.
High Purity / Pre-clinical Grade ≥ 99%Pre-clinical development, IND-enabling studiesTrace levels of impurities, well-characterized profile.

Note: While specific guidelines for PROTAC linkers are still evolving, a proposed qualification limit for impurities in drug-linkers for Antibody-Drug Conjugates (ADCs) of up to 1.0% w/w suggests that a purity of >98% is a high-quality standard for these types of molecules[1]. Crude PROTACs have been reported with purities ranging from 78-98% before final purification[2].

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

This section details a robust Reversed-Phase HPLC (RP-HPLC) method for the characterization of this compound purity. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended over traditional UV detection, especially when using gradient elution[3][4].

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Detector: ELSD, CAD, or a Mass Spectrometer.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for separating PEGylated compounds[5].

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Solvent: 50:50 Water:Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected peaks.

  • Potential impurities to monitor include:

    • Unreacted starting materials (e.g., Boc-protected amine).

    • Residual reagents from the bromoacetylation step.

    • PEG oligomers with different numbers of ethylene glycol units.

    • Hydrolysis products of the bromoacetamide functional group.

Alternative Purity Analysis Methods

While HPLC is the primary method for purity determination, other analytical techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can be used to detect and quantify impurities with distinct chemical shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of the main component and help identify the mass of unknown impurities.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the characterization of this compound purity.

HPLC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolve Dissolve in Sample Solvent (1 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_System HPLC System with ELSD/CAD/MS Filter->HPLC_System Inject Sample RP_Column C8 or C18 Column HPLC_System->RP_Column Gradient_Elution Water/Acetonitrile Gradient RP_Column->Gradient_Elution Chromatogram Obtain Chromatogram Gradient_Elution->Chromatogram Detect Eluting Compounds Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Purity_Calculation Calculate % Purity Peak_Integration->Purity_Calculation Report Generate Certificate of Analysis Purity_Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

This comprehensive guide provides a framework for the characterization of this compound purity by HPLC. By implementing a robust analytical method and understanding the potential impurity profile, researchers can ensure the quality of this critical linker, leading to more reliable and reproducible results in the development of novel PROTAC therapeutics.

References

Safety Operating Guide

Proper Disposal of Bromoacetamido-PEG3-C2-Boc: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bromoacetamido-PEG3-C2-Boc, a PEG-based PROTAC linker, is essential for maintaining laboratory safety and environmental compliance. As a halogenated organic compound, it requires specific handling procedures to mitigate risks associated with its reactivity and potential hazards. This guide provides detailed, step-by-step instructions for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield[1].

Ventilation: Handle the compound exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[1].

Spill Management: In the event of a spill, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite. Decontaminate affected surfaces by scrubbing with alcohol and dispose of the contaminated material as hazardous waste[1].

Quantitative Hazard Information

For quick reference, the key hazard statements and precautionary codes for this compound are summarized below.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
STOT, Single ExposureH335May cause respiratory irritation[1]
Precautionary Statements Code Description
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray[1]
P280Wear protective gloves/protective clothing/eye protection/face protection[1]
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
DisposalP501Dispose of contents/container in accordance with local regulation[1]

Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment cluster_label Step 3: Labeling & Documentation cluster_storage Step 4: Storage & Disposal Request A Identify this compound waste (Solid, Liquid, or Contaminated Materials) B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate as HALOGENATED ORGANIC WASTE. Do not mix with non-halogenated waste. B->C D Select a designated, compatible, and properly labeled hazardous waste container. C->D E Ensure container is clean, dry, and has a secure, tight-fitting lid. D->E F Transfer waste into the container using a funnel or other appropriate tools to avoid spills. E->F G Affix a 'Hazardous Waste' label to the container. F->G H Clearly list all chemical constituents, including 'this compound', and their approximate concentrations. G->H I Record the accumulation start date. H->I J Store the sealed container in a designated Satellite Accumulation Area (SAA). I->J K Ensure secondary containment is in place. J->K L When container is full or accumulation time limit is reached, request pickup from your institution's Environmental Health & Safety (EHS) office. K->L

References

Safeguarding Your Research: Essential Protocols for Handling Bromoacetamido-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for Bromoacetamido-PEG3-C2-Boc, a PEG-based PROTAC linker, to ensure the integrity of your research and the safety of laboratory personnel.

This compound (CAS No. 782475-37-0) is a valuable tool in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). However, its chemical nature as a bromoacetamide derivative necessitates strict adherence to safety protocols to mitigate potential hazards. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and proper disposal methods.

Hazard Identification and Personal Protective Equipment (PPE)

The Safety Data Sheet (SDS) for this compound indicates several key hazards.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is crucial.

Hazard Required Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[2]
Eye Irritation Chemical safety goggles or a face shield must be worn.[2]
Respiratory Irritation All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][3]
Harmful if Swallowed Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring experimental consistency.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before opening the this compound container.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood to contain any dust particles.

  • Use appropriate tools (e.g., anti-static spatulas) to handle the solid.

  • Close the primary container tightly immediately after use.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation and continue to work within the fume hood.

4. Reaction Setup and Monitoring:

  • Conduct all reactions involving this compound in a closed system or within the fume hood.

  • Clearly label all reaction vessels with the contents, concentration, and date.

5. Post-Reaction Work-up and Purification:

  • Continue to use the prescribed PPE during all post-reaction steps.

  • Be mindful of potential exposure when transferring solutions or handling reaction mixtures.

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination and ensure regulatory compliance.[2][4]

Waste Type Disposal Protocol
Solid Waste Collect un-used solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container designated for halogenated organic waste.[2]
Liquid Waste Solutions containing this compound should be collected in a separate, sealed container for halogenated organic liquid waste.[2] Do not mix with non-halogenated waste streams.[2]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Key Disposal Principles:

  • Segregation: Always segregate halogenated organic waste from non-halogenated waste streams.[4][5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area away from incompatible materials.[2]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[3][6]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill For small spills, contain the material with an inert absorbent and place it in a sealed container for hazardous waste disposal.[2] For large spills, evacuate the area and contact your institution's EHS department immediately.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Chemical Fume Hood Operation prep_ppe->prep_fume_hood emergency_exposure First Aid for Exposure prep_ppe->emergency_exposure prep_emergency Locate Eyewash/Safety Shower prep_fume_hood->prep_emergency handle_weigh Weigh Solid Compound prep_emergency->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve emergency_spill Spill Containment handle_weigh->emergency_spill handle_react Perform Reaction handle_dissolve->handle_react handle_dissolve->emergency_spill disp_segregate Segregate Halogenated Waste handle_react->disp_segregate handle_react->emergency_spill disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Designated Area disp_label->disp_store disp_professional Arrange for Professional Disposal disp_store->disp_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Bromoacetamido-PEG3-C2-Boc
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.